Chrysoeriol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVLDHREVKTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197687 | |
| Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chrysoeriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-71-4 | |
| Record name | Chrysoeriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysoeriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSERIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q813145M20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chrysoeriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 - 331 °C | |
| Record name | Chrysoeriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Chrysoeriol for Researchers and Drug Development Professionals
Introduction
Chrysoeriol is a naturally occurring flavone, specifically a 3'-O-methylated derivative of luteolin, that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] These include anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, and a summary of the key signaling pathways it modulates. This information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Natural Sources of this compound
This compound is synthesized in a variety of plant species, with its concentration varying based on the plant part, geographical location, and extraction method.[1] While it is found in many plants, some sources are particularly rich in this compound.
Table 1: Quantitative Data on this compound in Natural Sources
| Plant Species | Plant Part | Concentration | Reference |
| Capsicum frutescens | Seeds (acetonitrile extract) | 11.4 mg/g | [3] |
| Perilla frutescens | Seeds | 158 mg (from a larger processed batch) | [4] |
| Tecoma stans | Leaves | Detected and quantified | [5][6] |
| Olea europaea | Leaves | 10 mg (isolated from a larger batch) | [7] |
| Salvia palaestina | Leaves | 18 mg (from 500 g of dried leaves) | [1] |
Note: The concentrations reported are based on specific extraction and quantification methods detailed in the cited literature and may not be directly comparable.
Other notable plant sources of this compound include:
-
Artemisia species[8]
-
Rooibos (Aspalathus linearis)[9]
-
Celery (Apium graveolens)[10]
-
Chamomile[9]
-
Coronopus didymus[1]
-
Eriodictyon glutinosum[2]
-
Medicago sativa (Alfalfa)[1]
-
Salix matsudana[1]
-
Thymus vulgaris (Common Thyme)[10]
-
Triticum durum (Hard Wheat)[10]
Experimental Protocols
The isolation and quantification of this compound from natural sources typically involve extraction with an appropriate solvent followed by chromatographic separation and spectroscopic identification.
Protocol 1: General Extraction and Isolation of this compound from Plant Material
This protocol is a generalized procedure based on methodologies described in the literature.[2][4][7]
1. Sample Preparation:
- Air-dry or freeze-dry the plant material (e.g., leaves, seeds) to remove moisture.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Solvent Selection: Methanol, ethanol, ethyl acetate, and acetonitrile are commonly used solvents for extracting flavonoids like this compound.[1][4][7] The choice of solvent will depend on the specific plant matrix. For defatting, a non-polar solvent like n-hexane can be used as a pre-extraction step, particularly for seeds.[4]
- Maceration: Immerse the powdered plant material in the selected solvent in a flask. Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours).[7]
- Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used.
- Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
3. Fractionation and Purification:
- Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.[7]
- Column Chromatography: The this compound-rich fraction is subjected to column chromatography for further purification.
- Stationary Phase: Silica gel is a common choice.[2][4]
- Mobile Phase: A gradient of solvents, such as a mixture of chloroform and methanol or dichloromethane and acetone, is used to elute the compounds.[2][4]
- Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound by comparing with a standard.[2]
4. Crystallization:
- The purified fractions containing this compound are concentrated, and the compound is allowed to crystallize. Recrystallization may be necessary to obtain a high-purity product.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated HPLC method for the quantification of flavonoids.[5][11][12]
1. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of dilutions to create a calibration curve.
- Sample Solution: Dissolve a precisely weighed amount of the plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- Column: A C18 reverse-phase column is commonly used.[12]
- Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).[5][12]
- Flow Rate: A typical flow rate is around 1.0 mL/min.[12]
- Detection: A Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of this compound (around 345 nm) is used for detection.[5][13]
- Column Temperature: Maintain a constant column temperature (e.g., 25-30 °C).
3. Analysis:
- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample solutions and determine the peak area corresponding to this compound.
- Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
4. Method Validation:
- The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[5]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound has been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1][14] It can inhibit the phosphorylation of key MAPK proteins like ERK1/2 and p38.[1][15]
Caption: this compound's inhibition of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is critical for cell survival and growth. This compound has been observed to inactivate this pathway in cancer cells, leading to reduced cell viability.[1][16]
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
NF-κB Signaling Pathway
This compound demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] It can prevent the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.
Caption: Inhibition of the NF-κB pathway by this compound.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in development and is often dysregulated in cancer. This compound has been shown to modulate this pathway, affecting cell proliferation and differentiation.[14][17][18]
Caption: Modulation of the Wnt/β-catenin pathway by this compound.
Conclusion
This compound is a promising natural compound with a wide distribution in the plant kingdom and significant therapeutic potential. This guide provides a foundational understanding of its natural sources, methods for its isolation and quantification, and its mechanisms of action at the cellular level. Further research is warranted to fully elucidate its pharmacological profile and to develop this compound-based therapeutics for a range of human diseases.
References
- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of Luteolin, Apigenin and this compound in Tecoma stans by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB002579) - FooDB [foodb.ca]
- 11. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienggj.org [scienggj.org]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Discovery and Isolation of Chrysoeriol: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysoeriol, a naturally occurring flavone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing both the foundational early methods and contemporary advanced techniques. The document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
I. A Historical Perspective: The Dawn of Flavonoid Chemistry
The story of this compound is intrinsically linked to the pioneering work on plant pigments in the late 19th century. While a definitive singular "discovery" of this compound as an isolated compound is not clearly documented in a single publication, the foundational research of British chemist Arthur George Perkin on the constituents of natural dyes laid the groundwork for its identification.
In 1896 , Perkin published a seminal paper in the Journal of the Chemical Society, Transactions titled "Luteolin. Part I."[1] This work focused on the primary yellow coloring agent of the weld plant (Reseda luteola), which has been used as a dye since ancient times.[2][3] While the main focus was on luteolin, these early investigations into the chemical makeup of weld also led to the identification of other, structurally related flavonoids present in smaller quantities. It is within this body of work on the flavonoid content of Reseda luteola that the existence of a methoxylated luteolin derivative, which would come to be known as this compound, was first systematically examined. This compound is, in fact, the 3'-methoxy derivative of luteolin.
The Pioneers of Flavonoid Chemistry
The late 19th and early 20th centuries were a period of intense research into the chemical structures of natural products. Chemists like A.G. Perkin meticulously worked to isolate and characterize compounds from various plant sources. Their methods, though rudimentary by today's standards, were groundbreaking for their time and relied on classical chemical techniques.
II. Experimental Protocols: From Historical to Modern Isolation
The methodologies for isolating this compound have evolved significantly from the late 19th century to the sophisticated techniques used today.
Historical Isolation Methodology (Circa 1896)
The following is a plausible reconstruction of the experimental protocol that would have been used by A.G. Perkin and his contemporaries for the isolation of flavonoids from Reseda luteola. This protocol is based on the general understanding of chemical techniques available at the time.
1. Extraction:
-
Dried and powdered aerial parts of Reseda luteola were subjected to exhaustive extraction with boiling ethanol or a mixture of ethanol and water. This was a common method for extracting polar compounds like flavonoid glycosides.
2. Hydrolysis:
-
The ethanolic extract, containing flavonoid glycosides, was then subjected to acid hydrolysis. This was typically achieved by boiling the extract with a dilute mineral acid, such as sulfuric acid or hydrochloric acid. This step was crucial to cleave the sugar moieties from the flavonoid aglycones, including luteolin and this compound.
3. Fractional Crystallization and Precipitation:
-
After hydrolysis, the aqueous acidic solution was cooled, leading to the precipitation of the less soluble flavonoid aglycones.
-
The crude precipitate, a mixture of luteolin, apigenin, and this compound, was then subjected to a series of fractional crystallizations from different solvents, such as aqueous ethanol or acetic acid. This painstaking process exploited the slight differences in solubility of the flavonoids to achieve partial separation.
4. Characterization:
-
The purified crystals were characterized by their melting point, elemental analysis (to determine the empirical formula), and color reactions with various reagents (e.g., ferric chloride, lead acetate). These were the primary methods for identifying and differentiating compounds before the advent of spectroscopic techniques.
Modern Isolation and Purification Protocol
Contemporary methods offer significantly higher resolution, speed, and yield. The following protocol is a generalized representation of modern techniques for isolating this compound.
1. Plant Material and Extraction:
-
Air-dried and powdered plant material (e.g., leaves of Olea europaea) is extracted with a solvent such as methanol or ethanol at room temperature using maceration or ultrasonication to enhance efficiency.[4]
2. Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. Typically, the extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being moderately polar, is often enriched in the ethyl acetate fraction.
3. Chromatographic Separation:
-
The this compound-rich fraction is then subjected to various chromatographic techniques for purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.[5]
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC (RP-HPLC) with a C18 column is the method of choice. A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
4. Structural Elucidation:
-
The purified this compound is unequivocally identified using a combination of modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the precise structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) provide the exact molecular weight and fragmentation patterns.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the flavonoid's chromophore system.
-
III. Quantitative Data on this compound Isolation
Quantitative data from the earliest isolation experiments are scarce in readily available literature. However, modern studies provide precise figures for yield and purity.
| Plant Source | Extraction Method | Fraction | Purification Method | Yield | Purity | Reference |
| Olea europaea (Olive leaves) | Maceration with ethyl acetate | Ethyl acetate | Column chromatography, TLC | 10 mg (from unspecified amount) | >95% (by NMR) | [4] |
| Capsicum chinense | Solvent partitioning | Chloroform | Open column chromatography | Not specified | >98% (by NMR) | [6] |
IV. Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for drug development professionals.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory genes.
Antioxidant Response Pathway (Nrf2)
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.
V. Experimental Workflow for this compound Isolation and Analysis
The following diagram illustrates a typical modern workflow for the isolation and analysis of this compound from a plant source.
Conclusion
The journey of this compound from a minor constituent in a historical natural dye to a molecule of significant pharmacological interest exemplifies the advancement of natural product chemistry. The pioneering work of early chemists like A.G. Perkin, armed with classical techniques, paved the way for modern scientists to isolate, characterize, and investigate the complex biological activities of this flavone. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers and drug development professionals with a thorough understanding of this compound's history and scientific context, thereby facilitating future research and therapeutic applications.
References
- 1. XXII.—Luteolin. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Isabel Weld Perkins - Wikipedia [en.wikipedia.org]
- 3. Stabilization of luteolins from weld (Reseda luteola L.) and sawwort (Serratula tinctoria L.) by microencapsulation for natural dyeing | International Society for Horticultural Science [ishs.org]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
Physical and chemical properties of Chrysoeriol.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysoeriol is a naturally occurring flavone, a type of flavonoid, found in a variety of plants, including some medicinal herbs and dietary sources. Chemically, it is the 3'-methoxy derivative of luteolin. This document provides an in-depth overview of the physical and chemical properties of this compound, along with insights into its known signaling pathway interactions and common experimental methodologies.
Chemical and Physical Properties
This compound, with the IUPAC name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, possesses a range of distinct physicochemical properties that are crucial for its isolation, characterization, and application in research and drug development.[1][2][3] These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Appearance | Yellow to Very Dark Yellow Solid | [4] |
| Molecular Formula | C₁₆H₁₂O₆ | [1][4] |
| Molecular Weight | 300.26 g/mol | [1] |
| Melting Point | 330 - 331 °C | [1] |
| Boiling Point | 574.3 ± 50.0 °C (Predicted) | [4] |
| Density | 1.512 ± 0.06 g/cm³ (Predicted) | [4] |
Solubility
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [5][6] |
| Dimethylformamide (DMF) | 30 mg/mL | [5][6] |
| Methanol | Slightly Soluble (Heated and Sonicated) | [4] |
| Ethanol | Slightly Soluble | [5][6] |
Spectroscopic Data
| λmax (nm) | Reference |
| 244, 269, 345 | [5][6] |
¹H NMR (400 MHz, Methanol-d4) δ (ppm) [4]
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| 7.41 | dd | 9.0, 2.3 | H-6' |
| 7.40 | d | 2.3 | H-2' |
| 6.92 | d | 9.0 | H-5' |
| 6.56 | s | H-3 | |
| 6.46 | d | 2.1 | H-8 |
| 6.23 | d | 2.1 | H-6 |
| 3.71 | s | -OCH₃ |
¹³C NMR (100 MHz, Methanol-d4) δ (ppm) [4]
| Chemical Shift (ppm) | Assignment |
| 182.5 | C-4 |
| 164.9 | C-2 |
| 164.6 | C-5 |
| 161.8 | C-7 |
| 158.0 | C-9 |
| 149.6 | C-4' |
| 145.6 | C-3' |
| 122.3 | C-1' |
| 118.9 | C-6' |
| 115.4 | C-5' |
| 112.8 | C-2' |
| 103.9 | C-10 |
| 102.5 | C-3 |
| 98.7 | C-6 |
| 93.6 | C-8 |
| 53.7 | -OCH₃ |
The fragmentation of this compound in negative ion mode MS/MS typically shows a molecular ion [M-H]⁻ at m/z 299.05.[1]
Experimental Protocols
Extraction and Isolation of this compound
A general procedure for the extraction and isolation of this compound from plant material involves the following steps. It is important to note that specific parameters may need to be optimized depending on the plant source.
Methodology:
-
Maceration: The dried and powdered plant material is soaked in a solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) to extract the flavonoids.[7]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is typically enriched in the ethyl acetate fraction.[8]
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography, often using silica gel or Sephadex LH-20, with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the different components.[8]
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may be further purified using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[9]
High-Performance Liquid Chromatography (HPLC) Analysis
A general HPLC method for the analysis of flavonoids like this compound is outlined below.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A reversed-phase C18 column is commonly employed for the separation of flavonoids.[10][11]
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as water with a small percentage of acid (e.g., acetic acid or formic acid) as solvent A, and an organic solvent like methanol or acetonitrile as solvent B.[10]
-
Detection: this compound can be detected at its maximum absorbance wavelengths (λmax), such as 345 nm.[5]
-
Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed using known concentrations of a pure this compound standard.
Signaling Pathway Interactions
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
NF-κB Signaling Pathway
This compound has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[12]
MAPK Signaling Pathway
This compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[13]
Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[14][15][16]
Conclusion
This technical guide provides a consolidated overview of the physical and chemical properties of this compound, along with a summary of common experimental protocols and its interactions with key cellular signaling pathways. The presented data and diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Review of Chrysoeriol's Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysoeriol, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates. This compound has demonstrated promising therapeutic potential in several areas, including oncology, inflammation, oxidative stress, and neurodegenerative diseases.[1][2] This document aims to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Anticancer Activities
This compound exerts significant anticancer effects across a range of cancer cell lines through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified in numerous studies, with IC50 values indicating its potency against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Human Lung Cancer | 15 | [3] |
| A549 | Human Lung Cancer | 16.95 | [1] |
| C6 | Rat Glioma | Not specified, but demonstrated significant decrease in cell viability | [4] |
| HL-60 | Human Leukemia | Not specified, but exhibited cytotoxic potential | [1] |
| MRC-5 | Normal Lung Fibroblast | 93 | [1][3] |
Key Signaling Pathways in Anticancer Activity
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting the phosphorylation of key components of this pathway, this compound induces apoptosis in cancer cells.[4]
Caption: this compound induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, is also a target of this compound. In A549 lung cancer cells, this compound was found to inhibit the phosphorylation of p38 and ERK1/2, leading to decreased cell migration and invasion.[1]
Experimental Protocol: MTT Assay for Cytotoxicity in A549 Cells
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound on A549 human lung carcinoma cells.[3][5]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells with this compound for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activities
This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[6][7][8]
Quantitative Data: Inhibition of Inflammatory Mediators
| Cell Line/Model | Inflammatory Stimulus | Inhibited Mediator | Effective Concentration | Reference |
| RAW 264.7 Macrophages | LPS | PGE2 Production | Dose-dependent | [6][7][8] |
| RAW 264.7 Macrophages | LPS | COX-2 Expression | Dose-dependent | [6][7][8] |
| RAW 264.7 Macrophages | LPS | NO Production | Not specified, but demonstrated | [6] |
| TPA-induced mouse ear edema | TPA | Ear edema | Not specified, but demonstrated | [9] |
Key Signaling Pathways in Anti-inflammatory Activity
TLR4/MyD88/NF-κB Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by targeting the TLR4/MyD88/NF-κB signaling cascade. It achieves this by inhibiting the activation of TLR4 and MyD88, which in turn prevents the phosphorylation and activation of NF-κB and AP-1, leading to a reduction in the expression of pro-inflammatory genes like COX-2.[6][7][8]
Caption: this compound inhibits inflammation via the TLR4/MyD88/NF-κB pathway.
Experimental Protocol: Western Blot for NF-κB Activation
This protocol outlines the general steps for assessing the effect of this compound on the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages.[6][7][8]
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Antioxidant Activities
This compound is a potent antioxidant that can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[10][11][12]
Quantitative Data: Radical Scavenging Activity
| Assay | IC50 (µg/mL) | Reference |
| DPPH | Not specified, but demonstrated activity | [1] |
| ABTS | Not specified, but demonstrated activity | [1] |
Note: Specific IC50 values for DPPH and ABTS assays for this compound were not consistently found in the provided search results, though its antioxidant activity is well-documented.
Key Signaling Pathway in Antioxidant Activity
Keap1-Nrf2-ARE Pathway: this compound activates the Nrf2 signaling pathway, a master regulator of the antioxidant response.[10][11][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the increased expression of enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[13][[“]][15][16]
Caption: this compound enhances antioxidant defense by activating the Nrf2 pathway.
Experimental Protocol: Nrf2 Nuclear Translocation via Western Blot
This protocol describes the general steps to assess the effect of this compound on Nrf2 nuclear translocation.[13][17][18][19]
-
Cell Culture and Treatment: Culture cells (e.g., ARPE-19) and treat with this compound for a specified time.
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Western Blotting: Perform Western blotting as described in section 2.3, using primary antibodies against Nrf2. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker to ensure the purity of the fractions.
-
Analysis: Quantify the band intensity of Nrf2 in the nuclear fraction and compare it to the control to determine the extent of nuclear translocation.
Neuroprotective Activities
This compound has shown potential as a neuroprotective agent, with studies demonstrating its ability to mitigate neuronal damage in models of cerebral ischemia.[4]
Quantitative Data: In Vivo Neuroprotection
A study on a rat model of middle cerebral artery occlusion (MCAO) demonstrated that this compound administration:
-
Promoted recovery from neurological deficits.[4]
-
Reduced the area of ischemia.[4]
-
Inhibited the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4]
-
Regulated oxidative stress markers (reduced malondialdehyde, increased superoxide dismutase and glutathione).[4]
-
Reduced neuronal apoptosis.[4]
Key Signaling Pathway in Neuroprotection
Wnt/β-catenin Pathway: The neuroprotective effects of this compound in the MCAO rat model were found to be mediated by the Wnt/β-catenin signaling pathway.[4] Activation of this pathway is crucial for neuronal survival and growth.
Conclusion
This compound is a multifaceted flavonoid with a broad spectrum of biological activities that hold significant promise for the development of novel therapeutics. Its ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and neurodegeneration underscores its potential as a lead compound in drug discovery. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental methodologies, to facilitate further research and development in this exciting field. Continued investigation into the pharmacokinetics, bioavailability, and safety profile of this compound is warranted to translate its therapeutic potential into clinical applications.
References
- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mellab-inha.github.io [mellab-inha.github.io]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Pharmacological Properties of Chrysoeriol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysoeriol, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Chemically classified as a 3'-O-methoxy derivative of luteolin, this compound is found in a variety of medicinal plants and dietary sources.[1] Extensive in vitro and in vivo studies have demonstrated its potential as a therapeutic agent, exhibiting a wide range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacological Activities
This compound's therapeutic potential stems from its ability to modulate multiple cellular processes and signaling pathways. The primary pharmacological activities are summarized below.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[3]
Quantitative Data: Anti-inflammatory Activity of this compound
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 3.1 µM | [2] |
| This compound | Cyclooxygenase-2 (COX-2) Inhibition | In vitro enzyme assay | - | [2] |
| This compound | Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction | [4] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol outlines the determination of nitric oxide production by measuring nitrite concentration in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or its derivatives for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[5]
-
-
Griess Reagent Preparation:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Assay Procedure:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
Antioxidant Activity
This compound and its derivatives exhibit potent antioxidant properties by scavenging free radicals and modulating endogenous antioxidant defense systems.[2][7]
Quantitative Data: Antioxidant Activity of this compound and its Derivatives
| Compound | Assay | IC50 Value/Activity | Reference |
| This compound | DPPH Radical Scavenging | Potent activity | [2] |
| This compound-6-O-acetyl-4'-beta-D-glucoside | DPPH Radical Scavenging | More efficient scavenger than this compound | [8] |
| This compound | Lipid Peroxidation Inhibition | Better protecting effect than its glycoside | [8] |
| This compound-6-O-acetyl-4'-beta-D-glucoside | Xanthine/Xanthine Oxidase Inhibition | More effective than this compound | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the free radical scavenging activity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound, its derivatives, or a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Anti-cancer Activity
This compound has shown promising anti-cancer effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation and migration.[1]
Quantitative Data: Anti-cancer Activity of this compound
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | A549 | Human Lung Cancer | 15 µM | [1] |
| This compound | MRC-5 (normal cells) | - | 93 µM | [1] |
| This compound | HeLa | Cervical Cancer | 14.2 µM | [9] |
| This compound | U937 | Leukemia | 16 µM | [9] |
| This compound | KYSE-510 | Esophageal Squamous Carcinoma | 63 µM | [9] |
| This compound | U87-MG | Malignant Glioma | ~100 µM | [9] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Experimental Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Lysis:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using a specific lysis buffer provided in a commercial kit.
-
-
Caspase Activity Measurement:
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in models of neurological disorders, suggesting its potential in the treatment of diseases like Parkinson's and stroke.[2][5]
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
This compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer, leading to the induction of apoptosis in cancer cells.[1]
MAPK Signaling Pathway
This compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in inflammation and cancer progression.[4][11]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway, crucial for cell fate and development, has also been identified as a target of this compound, particularly in the context of its neuroprotective effects.[5][12]
Experimental Workflows
The following diagram illustrates a general workflow for investigating the pharmacological properties of this compound.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with multifaceted pharmacological properties. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and neurodegeneration underscores their potential for the development of novel therapeutics. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in further exploring the therapeutic applications of these valuable compounds. Further research is warranted to fully elucidate the structure-activity relationships of various this compound derivatives and to translate the promising preclinical findings into clinical applications.
References
- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of O-glycosilation on the antioxidant activity and free radical reactions of a plant flavonoid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 9. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Chrysoeriol: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysoeriol, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a methoxy derivative of luteolin, its chemical structure underpins its biological functions, including its well-documented anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by a comprehensive summary of its physicochemical and spectral data. Furthermore, this document outlines detailed experimental protocols for its extraction, isolation, and characterization. A significant focus is placed on its molecular mechanisms of action, with a detailed visualization of its interaction with the NF-κB and JAK/STAT signaling pathways, and its biosynthetic origins, all rendered using the DOT language for precise graphical representation.
Chemical Structure and Identification
This compound is systematically named 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one. It belongs to the flavone subclass of flavonoids and is structurally characterized by a C6-C3-C6 backbone. The molecule consists of two benzene rings (A and B) linked by a heterocyclic pyran ring (C). Key structural features include hydroxyl groups at positions 5 and 7 of the A ring, and a hydroxyl group at position 4' and a methoxy group at position 3' of the B ring. This specific arrangement of functional groups is crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1] |
| Synonyms | 3'-Methoxyapigenin, Luteolin 3'-methyl ether, 4',5,7-Trihydroxy-3'-methoxyflavone[1] |
| Molecular Formula | C₁₆H₁₂O₆[1] |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[1] |
| InChI Key | SCZVLDHREVKTSH-UHFFFAOYSA-N[1] |
| CAS Number | 491-71-4[1] |
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of this compound, providing essential data for researchers and drug development professionals.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 300.26 g/mol | [1] |
| Appearance | Yellow to Very Dark Yellow Solid | [2] |
| Melting Point | >300 °C (decomposes) | [3] |
| Boiling Point (Predicted) | 574.3 ± 50.0 °C | [3] |
| Density (Predicted) | 1.512 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 6.49 ± 0.40 | [3] |
| LogP (Estimated) | 2.229 | [3] |
| Solubility | DMSO (~20 mg/mL), DMF (~30 mg/mL), Methanol (Slightly, enhanced by heating and sonication), Ethanol (Slightly) | [1][2][3] |
Table 2.2: Spectral Data
| Technique | Data | Source |
| UV-Vis (λmax in Methanol) | 244, 269, 345 nm | [1] |
| ¹H-NMR (400 MHz, Methanol-d₄) δ (ppm) | 7.41 (dd, J = 9.0, 2.3 Hz, 1H), 7.40 (d, J = 2.3 Hz, 1H), 6.92 (d, J = 9.0 Hz, 1H), 6.56 (s, 1H), 6.46 (d, J = 2.1 Hz, 1H), 6.23 (d, J = 2.1 Hz, 1H), 3.71 (s, 3H) | [4] |
| ¹³C-NMR (100 MHz, Methanol-d₄) δ (ppm) | 182.5 (C-4), 164.9 (C-7), 164.7 (C-2), 161.8 (C-5), 158.0 (C-9), 149.6 (C-3'), 145.6 (C-4'), 122.3 (C-1'), 118.9 (C-6'), 115.4 (C-5'), 112.8 (C-2'), 103.9 (C-10), 102.5 (C-3), 98.7 (C-6), 93.6 (C-8), 55.0 (-OCH₃) | [4] |
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway, which is a major route for the production of a wide variety of secondary metabolites. The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavone luteolin, which is then methylated to yield this compound.
The key enzymes involved in this pathway are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid 3'-Hydroxylase (F3'H), Flavone Synthase (FNS), and O-Methyltransferase (OMT).[5] The final step, the methylation of the 3'-hydroxyl group of luteolin, is catalyzed by a specific O-methyltransferase, leading to the formation of this compound.[6][7]
Experimental Protocols
Extraction and Isolation from Plant Material (e.g., Olive Leaves)
This protocol is a synthesized methodology based on established procedures for flavonoid extraction and isolation.
-
Maceration :
-
Air-dry and grind the plant material (e.g., olive leaves) into a fine powder.
-
Macerate the powdered material in methanol (or another suitable solvent like ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the presence of this compound in the different fractions using Thin Layer Chromatography (TLC). This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography :
-
Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like n-hexane as the slurry.
-
Load the concentrated ethyl acetate fraction onto the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect the eluting fractions in separate test tubes and monitor them by TLC.
-
Combine the fractions that show a pure spot corresponding to a this compound standard.
-
-
Purification :
-
The combined fractions can be further purified by preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.
-
Analytical Characterization
-
System : HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient could be starting with 95% A, decreasing to 5% A over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of 345 nm.
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent like methanol and filter through a 0.45 µm syringe filter before injection.
-
Quantification : Use a calibration curve prepared with a certified this compound standard.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments : Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural elucidation.
-
Data Processing : Process the spectra using appropriate software and compare the chemical shifts and coupling constants with literature values for this compound.
-
Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.
-
Analysis Mode : Can be run in both positive and negative ion modes to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.
-
Tandem MS (MS/MS) : Perform fragmentation of the parent ion to obtain structural information and confirm the identity of the compound. The fragmentation pattern of this compound will show characteristic losses of small molecules like CO, H₂O, and methyl groups.
Molecular Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to a signaling cascade through MyD88 and the activation of PI3K/Akt and IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and degradation. This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound inhibits this pathway by downregulating the activation of TLR4 and MyD88, and by inhibiting the phosphorylation of Akt and the p65 subunit of NF-κB.[4][8] This ultimately prevents the nuclear translocation of NF-κB and suppresses the expression of inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6.[1]
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cytokine-mediated inflammation and cell proliferation. This compound has been demonstrated to effectively inhibit this pathway.
Upon cytokine binding to its receptor, JAKs (such as JAK2) are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for genes involved in cell survival and proliferation, such as Bcl-2 and Mcl-1. This compound inhibits the JAK/STAT pathway by suppressing the phosphorylation of JAK2 (at Tyr1007/1008) and STAT3 (at Tyr705).[1][6] Some evidence also suggests that this compound can inhibit Src, an upstream kinase of STAT3, further contributing to the downregulation of this pathway.[2] This inhibition leads to reduced nuclear translocation of STAT3 and decreased expression of its target genes, thereby suppressing cell hyperproliferation and inducing apoptosis.[6]
Conclusion
This compound presents a compelling profile for researchers, scientists, and drug development professionals. Its well-defined chemical structure, characterized by a specific pattern of hydroxylation and methoxylation, is the foundation of its significant biological activities. The provided quantitative data and detailed experimental protocols offer a practical framework for its study and application. Furthermore, the elucidation of its inhibitory mechanisms on the NF-κB and JAK/STAT signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases and cancer. This technical guide serves as a comprehensive resource to facilitate further research and development of this compound as a lead compound in modern drug discovery.
References
- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Nicotiana benthamiana for this compound production using synthetic biology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Chrysoeriol: A Technical Guide to its General Health Benefits and Pharmacological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysoeriol, a naturally occurring flavone found in various medicinal plants and dietary sources, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's health benefits, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory properties. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the complex signaling pathways and experimental workflows involved in its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound (4′,5,7-trihydroxy-3′-methoxyflavone) is a flavonoid structurally related to luteolin.[2] It is present in a variety of natural sources, including Coronopus didymus, Capsicum species, and Medicago sativa.[1] Numerous studies have demonstrated its broad spectrum of pharmacological effects, attributing these to its potent antioxidant and signaling molecule modulatory activities.[1][2] This guide will systematically explore the scientific evidence supporting the health benefits of this compound, providing the detailed technical information necessary for further research and development.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is fundamental to many of its other health benefits.[1] Its antioxidant capacity is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant systems.[1]
Quantitative Data on Antioxidant Activity
| Assay Type | Source/Model | Key Findings | Reference |
| DPPH Radical Scavenging | Coronopus didymus extract | Potent free radical scavenging activity demonstrated. | [1] |
| Xanthine/Xanthine Oxidase Inhibition | In vitro enzymatic assay | This compound effectively inhibits the production of superoxide anions. | [1] |
| H₂O₂-induced Oxidative Stress | ARPE-19 cells | Pre-treatment with this compound (2.5-5 µM) significantly reduced ROS generation. | [1] |
| Lipid Peroxidation Inhibition | γ-radiation, Fe(III), Fe(II) induced | This compound showed a better protective effect against lipid peroxidation than its glycoside. | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a representative method for assessing the free radical scavenging activity of this compound.
-
Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol.
-
Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solutions at different concentrations.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Signaling Pathway: Nrf2 Activation
This compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1]
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[1][2]
Quantitative Data on Anti-inflammatory Activity
| Assay Type | Cell Line/Model | Key Findings | Reference |
| NO Production Inhibition | RAW 264.7 macrophages | IC50 of 3.1 µM for inhibition of NO production. | [1] |
| COX-2 Expression | LPS-stimulated RAW 264.7 cells | Significantly attenuated COX-2 expression. | [4] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | TPA-induced mouse ear inflammation | Reduced protein and mRNA levels of pro-inflammatory cytokines. | [2] |
| NF-κB and STAT3 Phosphorylation | TPA-induced mouse ear inflammation | Suppressed the phosphorylation of p65 (Ser536) and STAT3 (Tyr705). | [2] |
Experimental Protocol: Western Blot for COX-2 Expression
This protocol outlines a general procedure for assessing the effect of this compound on protein expression.
-
Cell Culture and Treatment : Culture RAW 264.7 cells and treat with this compound at various concentrations for a specified time, followed by stimulation with lipopolysaccharide (LPS).
-
Protein Extraction : Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by inhibiting the TLR4-mediated NF-κB and MAPK signaling pathways.[4]
Anticancer Properties
This compound has demonstrated significant anticancer effects in various cancer cell lines and in vivo models.[1]
Quantitative Data on Anticancer Activity
| Cancer Type | Cell Line | Key Findings | Reference |
| Lung Cancer | A549 | IC50 = 15 µM; Induced autophagy and G0/G1 cell cycle arrest. | [1] |
| Breast Cancer | MCF-7 | Inhibited TNFα-induced CYP19 expression. | [5] |
| Glioma | C6 | Synergistically induced apoptosis with TRAIL. | [6] |
| In vivo Xenograft | A549 cells in mice | Inhibited tumor growth at a dosage of 50 mg/kg. | [1] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow: In Vitro Anticancer Evaluation
Neuroprotective Effects
This compound has shown promise in protecting against neuronal damage in models of neurological diseases.[7]
Quantitative Data on Neuroprotective Activity
| Model | Key Findings | Reference |
| Cerebral Ischemia (MCAO rat model) | Reduced infarct volume and improved neurological deficit scores. | [7] |
| Oxidative Stress in Neurons | Modulated GSH, SOD, and MDA levels. | [7] |
| Neuronal Apoptosis | Reduced caspase-3 activity and neuronal apoptosis. | [8] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used in vivo model for studying stroke and the neuroprotective effects of compounds like this compound.
-
Animal Preparation : Anesthetize adult male Sprague-Dawley rats.
-
Surgical Procedure : Expose the common carotid artery and insert a nylon monofilament to occlude the middle cerebral artery.
-
Reperfusion : After a set period (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Treatment : Administer this compound (e.g., intraperitoneally) at different doses post-MCAO.
-
Neurological Scoring : Evaluate neurological deficits at various time points using a standardized scoring system.
-
Histological Analysis : Sacrifice the animals and perform TTC staining to measure the infarct volume.
Signaling Pathway: Wnt/β-catenin Activation
The neuroprotective effects of this compound have been linked to the activation of the Wnt/β-catenin signaling pathway.[7][8]
Metabolic Regulation
This compound has been shown to modulate key metabolic pathways, suggesting its potential in managing metabolic disorders like diabetes and obesity.
Quantitative Data on Metabolic Regulation
| Condition | Model | Key Findings | Reference |
| Diabetes | STZ-induced diabetic rats | 20 mg/kg this compound reduced plasma glucose and increased insulin sensitivity. | [8] |
| Adipogenesis | 3T3-L1 adipocytes | Suppressed the expression of PPARγ, C/EBPα, and FAS. | [9] |
| Lipolysis | 3T3-L1 adipocytes | Increased glycerol and free fatty acid release. | [9] |
| AMPK Activation | 3T3-L1 adipocytes | Increased phosphorylation of AMPK. | [9] |
Experimental Protocol: In Vivo Study in STZ-Induced Diabetic Rats
-
Induction of Diabetes : Induce diabetes in Wistar rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Animal Grouping : Divide the diabetic rats into groups: diabetic control, this compound-treated (e.g., 20 mg/kg, oral gavage), and a standard drug control (e.g., glibenclamide).
-
Treatment Period : Administer the treatments daily for a period of 45 days.
-
Biochemical Analysis : At the end of the treatment period, collect blood samples to measure plasma glucose, insulin, HbA1c, and lipid profiles.
-
Enzyme Assays : Analyze the activities of carbohydrate metabolizing enzymes (e.g., hexokinase, glucose-6-phosphatase) in liver tissue.
-
Histopathology : Perform histopathological examination of the pancreas to assess the morphology of islets of Langerhans.
Conclusion
The evidence presented in this technical guide underscores the significant therapeutic potential of this compound across a range of pathological conditions. Its multifaceted mechanisms of action, primarily centered on its antioxidant and anti-inflammatory properties, and its ability to modulate key signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data provided herein are intended to facilitate the design of future studies aimed at fully elucidating the pharmacological profile of this compound and translating these findings into novel therapeutic strategies.
References
- 1. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits and Pharmacological Aspects of this compound | MDPI [mdpi.com]
- 3. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of this compound on Adipogenesis and Lipolysis in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. vjs.ac.vn [vjs.ac.vn]
Chrysoeriol in Medicinal Herbs: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysoeriol, a 3'-O-methylated flavone derived from luteolin, is a naturally occurring flavonoid found in a variety of medicinal plants.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3] Its mechanism of action often involves the modulation of key cellular signaling pathways, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the presence of this compound in medicinal herbs, presents quantitative data, details experimental protocols for its isolation and quantification, and visualizes its key signaling pathways.
Occurrence and Quantification of this compound in Medicinal Herbs
This compound is synthesized in numerous plant species, and its concentration can vary significantly based on the plant source, the specific part of the plant extracted, geographical region, and the extraction methodology employed.[1][3] Several medicinal herbs have been identified as sources of this potent flavonoid.
Table 1: Quantitative Data of this compound in Various Medicinal Herbs
| Medicinal Herb | Plant Part | Method of Quantification | This compound Concentration | Reference |
| Aspalathus linearis (Rooibos) | Leaves | HPLC | Trace amounts detected | [4] |
| Tecoma stans (Yellow Bells) | Leaves | RP-HPLC-PDA | Limit of Detection: 1.76 µg/mL | [5][6] |
| Ruta graveolens (Common Rue) | Aerial Parts | HPLC-UV | Identified as a constituent | [7] |
| Olea europaea (Olive) | Leaves | Chromatography, ¹H-NMR, ¹³C-NMR | Isolated from ethyl acetate fraction | [1][8] |
| Artemisia species | - | - | Identified as a constituent | [9] |
| Coronopus didymus | - | Spectral Studies | Isolated and characterized | [1] |
| Phlomis nissolii | Aerial Parts | - | Isolated from the plant | [1] |
| Salvia virgata | Aerial Parts | α-amylase inhibition assay | Showed strong activity (IC₅₀ = 1.27 mM) | [1] |
Note: Quantitative data for this compound is often limited or variable in the literature. The data presented reflects its confirmed presence and, where available, detection limits or relative activity.
Experimental Protocols
The isolation and quantification of this compound from plant matrices are critical for research and development. The following sections detail common methodologies.
General Extraction and Isolation Protocol
The extraction of this compound, like other flavonoids, begins with solvent extraction from the raw plant material. This is followed by chromatographic techniques to isolate the compound.
Methodology:
-
Preparation of Plant Material: The selected plant parts (e.g., leaves, aerial parts) are dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Maceration or ultrasonically assisted extraction (UAE) is commonly used.[10][11]
-
The plant powder is soaked in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). A solid-to-solvent ratio of 1:10 to 1:50 is often employed.[10]
-
For UAE, the mixture is placed in an ultrasonic bath for a specified duration (e.g., 1 hour) at a controlled temperature (e.g., 60°C).[12]
-
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8][12]
-
Fractionation: The crude extract is often subjected to liquid-liquid extraction to partition compounds based on polarity. For instance, an aqueous suspension of the extract can be successively extracted with solvents of increasing polarity, such as chloroform and then ethyl acetate.[13]
-
Chromatographic Isolation:
-
The this compound-rich fraction (often the ethyl acetate fraction) is further purified using column chromatography.[8]
-
Silica gel is a common stationary phase. The column is eluted with a solvent gradient (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) to separate the compounds.[13]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the pure compound are combined.
-
-
Purification: Final purification can be achieved through recrystallization or preparative HPLC to obtain this compound with high purity (>99%).[1]
-
Structure Elucidation: The identity and structure of the isolated this compound are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][8]
Quantitative Analysis by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable and widely used method for the quantification of this compound in plant extracts.[5][6]
Methodology:
-
Standard Preparation: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 µg/mL). Serial dilutions are made to create calibration standards.[6]
-
Sample Preparation: A precisely weighed amount of the dried plant extract is dissolved in the mobile phase or a suitable solvent, filtered through a 0.22 µm membrane filter, and placed in an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient elution is typically used, consisting of an acidified aqueous solvent (e.g., 0.1% trifluoroacetic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).[6][14]
-
Detection: Photodiode Array (PDA) detector set at the absorption maximum for this compound (approximately 345 nm).[6]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 10 µL.[6]
-
-
Analysis and Quantification:
-
The sample and standard solutions are injected into the HPLC system.
-
This compound is identified in the sample chromatogram by comparing its retention time with that of the pure standard.
-
A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is determined from this curve.
-
Experimental Workflow Visualization
Caption: General Workflow for this compound Extraction, Isolation, and Quantification.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by interacting with multiple cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Anti-inflammatory Pathways: TLR4, NF-κB, and MAPK
This compound demonstrates potent anti-inflammatory activity by targeting key inflammatory cascades. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of inflammatory mediators like prostaglandin E₂ (PGE₂) and nitric oxide (NO).[15][16] This is achieved by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16]
The mechanism involves the upstream Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway.[15][17] By inhibiting this pathway, this compound attenuates the activation of downstream transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[15][17] Furthermore, it suppresses the phosphorylation of phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.[15][18][19]
Caption: this compound's Anti-inflammatory Mechanism via TLR4/MAPK/NF-κB Inhibition.
Antioxidant Pathway: Nrf2/HO-1 Activation
Oxidative stress is a key factor in numerous pathologies. This compound enhances cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][20][21] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[22]
This binding initiates the transcription of several protective genes, most notably Heme Oxygenase-1 (HO-1) and other antioxidant enzymes like SOD and NQO-1.[1][20][21] This upregulation of the cell's endogenous antioxidant system helps to scavenge reactive oxygen species (ROS) and protect against oxidative damage.[1][21] The activation of Nrf2 by this compound can be modulated by MAPK signaling.[1][20]
Caption: this compound's Antioxidant Mechanism via Nrf2/ARE Pathway Activation.
Conclusion
This compound is a well-documented bioactive flavonoid present in a range of medicinal herbs. Its presence, though variable, is confirmed in plants such as Aspalathus linearis, Ruta graveolens, and Olea europaea. Standardized protocols for its extraction, isolation, and quantification, primarily relying on solvent extraction and HPLC, are well-established, enabling further research into its properties. The therapeutic potential of this compound is underscored by its ability to modulate critical cellular signaling pathways, including those central to inflammation (NF-κB, MAPK) and oxidative stress (Nrf2). For drug development professionals, this compound represents a promising natural scaffold for designing novel therapeutics targeting a spectrum of chronic diseases. Further research should focus on optimizing extraction yields, conducting comprehensive pharmacokinetic studies, and exploring its synergistic effects with other phytochemicals.
References
- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of Rooibos (Aspalathus linearis) and/or Red Palm Oil (Elaeis guineensis) Supplementation on tert-Butyl Hydroperoxide-Induced Oxidative Hepatotoxicity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Luteolin, Apigenin and this compound in Tecoma stans by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. CN101973974A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. scienggj.org [scienggj.org]
- 15. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound ameliorates COX-2 expression through NF-κB, AP-1...: Ingenta Connect [ingentaconnect.com]
- 18. This compound Exerts Antiplatelet Effects by Regulating cAMP/cGMP and PI3K/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Chrysoeriol and Luteolin: A Technical Comparison of Two Structurally Related Flavonoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysoeriol and Luteolin are two closely related flavones found throughout the plant kingdom, both exhibiting a wide range of promising pharmacological activities. Structurally, this compound is the 3'-O-methylated derivative of Luteolin, a seemingly minor difference that imparts distinct physicochemical properties and biological functions. This technical guide provides a comprehensive comparison of this compound and Luteolin, focusing on their chemical and physical properties, biosynthetic relationship, and differential effects on key signaling pathways implicated in cancer and inflammation. Quantitative data on their biological activities are presented in structured tables for direct comparison. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, recognized for their significant contributions to human health. Among the vast array of flavonoids, the flavones Luteolin and its derivative this compound have garnered considerable attention for their potent anti-inflammatory, antioxidant, and anti-cancer properties. Luteolin is ubiquitously present in a variety of fruits, vegetables, and medicinal herbs. This compound, while also found in many plant species, is biosynthetically derived from Luteolin through O-methylation.[1][2] This methylation alters the molecule's polarity and, consequently, its bioavailability and interaction with cellular targets. Understanding the nuanced differences between these two compounds is critical for the targeted development of novel therapeutics. This guide aims to provide a detailed, comparative analysis of this compound and Luteolin to serve as a valuable resource for the scientific community.
Chemical and Physical Properties
The core structural difference between this compound and Luteolin lies in the substitution on the B-ring. Luteolin possesses hydroxyl groups at the 3' and 4' positions, whereas in this compound, the 3'-hydroxyl group is methylated.[3] This seemingly subtle modification has significant implications for their chemical and physical properties, as summarized in the table below.
| Property | This compound | Luteolin | Reference(s) |
| Chemical Structure | 3'-O-methoxy-4',5,7-trihydroxyflavone | 3',4',5,7-tetrahydroxyflavone | [3][4] |
| Molecular Formula | C₁₆H₁₂O₆ | C₁₅H₁₀O₆ | [4] |
| Molecular Weight | 300.26 g/mol | 286.24 g/mol | [4] |
| Melting Point | 330 - 331 °C | 328 - 330 °C | [4] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), slightly soluble in Ethanol | Soluble in DMSO, slightly soluble in water and ethanol | [5] |
Biosynthesis
This compound is biosynthesized from Luteolin in plants. The biosynthetic pathway involves the action of an O-methyltransferase (OMT) enzyme, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of Luteolin.[6] This enzymatic conversion is a key step in the diversification of flavonoids in plants.
Comparative Biological Activities
Both this compound and Luteolin exhibit a broad spectrum of biological activities. However, the methylation of the 3'-hydroxyl group in this compound can influence its potency and selectivity towards various molecular targets.
Anticancer Activity
This compound and Luteolin have demonstrated cytotoxic effects against a range of cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50) from various studies.
| Cell Line | Cancer Type | This compound IC50 (µM) | Luteolin IC50 (µM) | Reference(s) |
| A549 | Human Lung Carcinoma | 15 | ~20-40 | [2] |
| HeLa | Human Cervical Cancer | - | 20 | [1] |
| HL-60 | Human Promyelocytic Leukemia | - | 12.5 | [7] |
| AGS | Human Gastric Cancer | Moderate Cytotoxicity | High Cytotoxicity | [8] |
Anti-inflammatory Activity
Both compounds are potent inhibitors of inflammatory pathways. Their effects on key inflammatory mediators are compared below.
| Assay/Target | Cell Line/Model | This compound Effect | Luteolin Effect | Reference(s) |
| PGE2 Production | LPS-stimulated RAW 264.7 | Significant inhibition | Significant inhibition | [9] |
| COX-2 Expression | LPS-stimulated RAW 264.7 | Significant inhibition | Significant inhibition | [9] |
| NF-κB Activation | LPS-stimulated RAW 264.7 | Inhibition | Inhibition | [9][10] |
| AP-1 Activation | LPS-stimulated RAW 264.7 | Inhibition | Inhibition | [9][10] |
Mechanisms of Action: A Focus on Signaling Pathways
This compound and Luteolin exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Both this compound and Luteolin have been shown to inhibit NF-κB activation.[9][10] They can interfere with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. Pharmacokinetic study of luteolin, apigenin, this compound and diosmetin after oral administration of Flos Chrysanthemi extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Chrysoeriol from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for the extraction of chrysoeriol, a flavonoid with significant therapeutic potential, from plant materials. This document details conventional and modern extraction techniques, offering comparative data to assist in method selection and optimization. Detailed experimental protocols for key extraction methods are provided to facilitate practical application in a laboratory setting.
Introduction to this compound and its Importance
This compound (5,7,4'-trihydroxy-3'-methoxyflavone) is a naturally occurring flavonoid found in a variety of medicinal plants, including Lonicera japonica (honeysuckle), Chrysanthemum indicum (Indian chrysanthemum), and celery (Apium graveolens). It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. These biological activities are attributed to its ability to modulate key cellular signaling pathways. The efficient extraction of this compound from plant sources is a critical first step for its pharmacological investigation and potential development as a therapeutic agent.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the extracted this compound. This section provides a comparative summary of common extraction techniques. The quantitative data presented in the following tables are based on studies optimizing the extraction of total flavonoids from various plant materials, which can serve as a valuable proxy for this compound extraction efficiency. It is important to note that the optimal conditions can vary depending on the specific plant matrix.
Data Presentation
Table 1: Comparison of Ultrasound-Assisted Extraction (UAE) Parameters for Total Flavonoid Yield
| Plant Material | Solvent | Temperature (°C) | Time (min) | Ultrasonic Power (W) | Total Flavonoid Yield (mg/g DW) | Reference |
| Lactuca indica | 58.86% Ethanol | - | 30 | 411.43 | 48.01 | [1] |
| Potentilla fruticosa | 70% DES-3 | - | 47 | 318 | - | [2] |
| Pteris cretica | 56.74% Ethanol | 74.27 | 45.94 | 200 | 47.1 | [3] |
| Ocimum tenuiflorum | 55.34% Ethanol | 40 | 11.71 | 0.26 W/cm³ | 6.69 | [4] |
DES-3: A natural deep eutectic solvent. Data on absolute yield was not provided in the abstract.
Table 2: Comparison of Microwave-Assisted Extraction (MAE) Parameters for Total Flavonoid Yield
| Plant Material | Solvent | Temperature (°C) | Time (min) | Microwave Power (W) | Total Flavonoid Yield (mg/g DW) | Reference |
| Radix Astragali | 90% Ethanol | 110 | 25 | - | 1.19 | [5] |
| Phyllostachys heterocycla | 78.1% Ethanol | - | 24.9 | 559 | 46.7 | [6] |
| Avicennia marina | Water | - | >30 | >239.4 | >5 | [7] |
| Celery Leaves | 75.6% Ethanol | - | - | 500 | 6.2 | [8] |
Table 3: Comparison of Conventional Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent for an extended period at room temperature.[1][9] | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, requires large solvent volumes, may result in lower yields compared to modern techniques.[1] |
| Soxhlet Extraction | Continuous extraction with a cycling fresh solvent at its boiling point.[1] | More efficient than maceration, requires less solvent.[1] | Requires heating, potentially degrading thermolabile compounds, time-consuming.[1] |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as the extraction solvent. | Environmentally friendly ("green") technique, high selectivity, solvent is easily removed. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common methods used for this compound extraction.
Protocol 1: Maceration
Objective: To extract this compound using a simple soaking method.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 70% ethanol, methanol, or ethyl acetate)[1]
-
Erlenmeyer flask or a sealed container
-
Shaker (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the chosen solvent to the flask. The solid-to-solvent ratio can be optimized (e.g., 1:10 w/v).[5]
-
Seal the flask and place it on a shaker at room temperature. If a shaker is not available, swirl the flask several times a day.
-
Allow the maceration to proceed for 3 days.[1]
-
After the extraction period, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the solvent.
-
The resulting crude extract can be further dried (e.g., by lyophilization) and stored at -20°C.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Objective: To enhance extraction efficiency using ultrasonic cavitation.
Materials:
-
Dried and powdered plant material
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Temperature control system (water bath)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.
-
Add 200 mL of the selected solvent (e.g., 60% ethanol), achieving a 1:20 solid-to-solvent ratio.
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 300 W).[2][3]
-
Set the extraction temperature (e.g., 60°C) and time (e.g., 30 minutes).[1]
-
Begin sonication. Ensure the temperature is maintained throughout the process.
-
After extraction, filter the mixture through filter paper.
-
Concentrate the filtrate using a rotary evaporator.
-
Dry and store the crude extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
Objective: To utilize microwave energy for rapid extraction.
Materials:
-
Dried and powdered plant material
-
Microwave-transparent extraction vessel
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the dried, powdered plant material and place it in a microwave extraction vessel.
-
Add 100 mL of the chosen solvent (e.g., 80% ethanol), resulting in a 1:20 solid-to-solvent ratio.
-
Securely cap the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W), temperature (e.g., 110°C), and extraction time (e.g., 25 minutes).[5][6]
-
Start the microwave program.
-
After the extraction is complete and the vessel has cooled, carefully open it in a fume hood.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Dry and store the crude extract.
Protocol 4: Soxhlet Extraction
Objective: To perform continuous extraction using a Soxhlet apparatus.
Materials:
-
Dried and powdered plant material
-
Cellulose extraction thimble
-
Soxhlet apparatus (round-bottom flask, extractor, condenser)
-
Heating mantle
-
Solvent (e.g., ethanol, methanol)[1]
-
Rotary evaporator
Procedure:
-
Place approximately 10 g of the dried, powdered plant material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the extraction solvent.
-
Assemble the Soxhlet apparatus on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble, immersing the plant material.
-
When the solvent level in the extractor reaches the top of the siphon tube, the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
Allow the extraction to proceed for at least 4-6 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, cool the apparatus and dismantle it.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator.
-
Dry and store the crude extract.
Protocol 5: Supercritical Fluid Extraction (SFE)
Objective: To extract this compound using an environmentally friendly solvent.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
Supercritical grade CO₂
-
Co-solvent (e.g., ethanol) (optional)
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure (e.g., 20-30 MPa)
-
Temperature (e.g., 50-60°C)
-
CO₂ flow rate
-
Co-solvent percentage (if used, e.g., 5-10% ethanol)
-
-
Begin the extraction process by pumping supercritical CO₂ through the extraction vessel.
-
The extracted compounds are separated from the CO₂ in a separator vessel by reducing the pressure and/or changing the temperature.
-
Collect the extract from the separator.
-
The CO₂ can be recycled for further extractions.
-
The resulting extract is solvent-free and can be used directly for further analysis or purification.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for this compound extraction and the key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Optimization of Volatile Compounds Extraction from Industrial Celery (Apium graveolens) By-Products by Using Response Surface Methodology and Study of Their Potential as Antioxidant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. scienggj.org [scienggj.org]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for the Isolation and Purification of Chrysoeriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the isolation and purification of Chrysoeriol, a flavonoid with significant therapeutic potential. The protocols outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation.
Introduction
This compound (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one) is a naturally occurring flavone found in a variety of medicinal plants, including Lonicera japonica (honeysuckle), Olea europaea (olive leaves), and Perilla frutescens. It has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The purification of this compound from its natural sources is a critical step in its development as a potential therapeutic agent. This document details the extraction, fractionation, and purification protocols for obtaining this compound.
Data Presentation: Quantitative Parameters for Isolation and Purification
The following tables summarize key quantitative data from various published protocols for the isolation of this compound and related flavonoids. These values can serve as a reference for optimizing laboratory procedures.
Table 1: Extraction Parameters for this compound and Related Flavonoids
| Plant Source | Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Yield | Reference |
| Lonicera japonica | Ultrasonication | 80% Methanol | 1:10 (w/v) | Not Specified | Not Specified for this compound | [1] |
| Olea europaea | Maceration | Ethyl Acetate | Not Specified | Room Temperature | 10 mg (from 750 g fresh leaves) | [2] |
| Perilla frutescens | Microwave-Assisted | NADES-3¹ | 1:13.3 (w/v) | Not Specified | 72.54 mg/g (Total Flavonoids) | [3] |
| Generic Plant Material | Alkali Extraction | NaOH solution (pH 9-12) | 1:4 to 1:15 (w/v) | 40-60 | High Purity Product | [4] |
¹NADES-3: Choline chloride and malic acid at a molar ratio of 1:1 with 23% water content.
Table 2: Chromatographic Purification Parameters for this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection | Purity | Reference |
| Column Chromatography | Silica Gel | Gradient of n-hexane and Ethyl Acetate | TLC | Not Specified | [2] |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV (345 nm) | >98% | [5] |
| HPLC Analysis | C18 | Acetonitrile/0.1% Trifluoroacetic Acid in Water | DAD | Not Specified | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the isolation and purification of this compound. This protocol is a composite of methodologies reported in the literature and may require optimization based on the specific plant material and laboratory conditions.
Protocol 1: Extraction and Preliminary Fractionation
Objective: To extract crude flavonoids, including this compound, from the plant material and perform initial fractionation.
Materials:
-
Dried and powdered plant material (e.g., Olea europaea leaves)
-
80% Methanol
-
Ethyl Acetate
-
n-Hexane
-
Distilled Water
-
Rotary Evaporator
-
Separatory Funnel
-
Filter paper
Procedure:
-
Extraction:
-
Macerate 100 g of the dried, powdered plant material in 1 L of 80% methanol for 24 hours at room temperature with occasional stirring.
-
Filter the extract through filter paper. Repeat the extraction process with the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in 500 mL of distilled water.
-
Transfer the suspension to a separatory funnel and extract three times with 500 mL of n-hexane to remove non-polar compounds. Discard the n-hexane fractions.
-
Subsequently, extract the aqueous layer three times with 500 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the crude this compound-containing fraction.
-
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from other compounds in the crude fraction using silica gel column chromatography.
Materials:
-
Crude ethyl acetate fraction
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl Acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane and pour it into the glass column.
-
Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude ethyl acetate fraction in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL) in separate collection tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a spot corresponding to a pure this compound standard.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Protocol 3: High-Purity Purification by Preparative HPLC
Objective: To obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Partially purified this compound from column chromatography
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified this compound in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 50% B over 30 minutes. (This may require optimization).
-
Flow Rate: 10-20 mL/min (depending on column dimensions).
-
Detection: UV at 345 nm.
-
-
Fraction Collection:
-
Inject the sample onto the column.
-
Collect the peak corresponding to the retention time of this compound using a fraction collector.
-
-
Final Product Recovery:
-
Combine the collected fractions containing pure this compound.
-
Remove the solvents by lyophilization or rotary evaporation to obtain the final high-purity this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
This compound's Role in the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Influence on the MAPK Signaling Pathway
Caption: this compound modulates the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. tarosdiscovery.com [tarosdiscovery.com]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Quantification of Luteolin, Apigenin and this compound in Tecoma stans by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Chrysoeriol in Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of natural product extracts.
Introduction
Chrysoeriol is a bioactive flavonoid found in various medicinal plants and foods, known for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization, and research into its therapeutic applications. This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council on Harmonisation (ICH) guidelines.[1][2]
Principle
The method utilizes RP-HPLC with a C18 stationary phase to separate this compound from other components in the extract based on its polarity.[3] A mobile phase consisting of an acidified aqueous solution and an organic solvent is used in a gradient elution mode to achieve optimal separation.[4][5] Detection and quantification are performed using a Photodiode Array (PDA) or UV-Vis detector set at the maximum absorbance wavelength for this compound, which is approximately 345-350 nm.[1][4][6] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from known concentrations of a this compound standard.
Experimental Protocols
Protocol 1: Instrumentation and Materials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical Balance (4-decimal place)
-
Ultrasonic Bath
-
Vortex Mixer
-
pH Meter
-
HPLC vials
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid (HPLC grade)[4][6]
Protocol 2: Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1,000 µg/mL.[4]
-
Store the stock solution at 4°C, protected from light.
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent (e.g., methanol).
-
A typical concentration range for the calibration curve is 1.25 µg/mL to 20 µg/mL.[2]
-
Filter each solution through a 0.22 µm syringe filter before injection.
Sample Preparation (from Plant Material):
-
Drying and Grinding: Dry the plant material (e.g., leaves) and grind it into a coarse powder.[4]
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract to remove solid plant debris.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) to obtain the crude extract.[9]
-
-
Final Sample Solution:
-
Accurately weigh a portion of the dried crude extract (e.g., 10 mg).
-
Dissolve it in a known volume of methanol or the initial mobile phase (e.g., 10 mL).[10]
-
The solution may require sonication to ensure complete dissolution.[7][10]
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to analysis.[11]
-
Protocol 3: Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the quantification of this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile[4] |
| Gradient Program | 0-2 min: 5% B2-20 min: Linear gradient to 30% B20-25 min: Linear gradient to 95% B25-30 min: Hold at 95% B (column wash)30.1-35 min: Return to 5% B (equilibration)[4] |
| Flow Rate | 0.9 mL/min[4] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 345 nm[1][4] |
| Injection Volume | 10 µL[2][4] |
| Total Run Time | 35 minutes |
Data Presentation and Method Validation
The HPLC method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results.[11][12]
Table 1: Summary of Method Validation Parameters for this compound Quantification The following data are representative values based on published methods for this compound and similar flavonoids.
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.995 | > 0.99[1][4] |
| Range | - | 1.25 - 20 µg/mL[2] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3 | 1.76 µg/mL[1][4] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≈ 10 | ~2.9 - 5.0 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 96.96% - 106.87%[2] |
| Precision (%RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% | Intra-day: ≤ 1.45%Inter-day: ≤ 2.35%[2] |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Quantification of Luteolin, Apigenin and this compound in Tecoma stans by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienggj.org [scienggj.org]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. academic.oup.com [academic.oup.com]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. sartorius.com [sartorius.com]
- 9. peerj.com [peerj.com]
- 10. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
Application of Chrysoeriol in Cell Culture Studies: A Comprehensive Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Chrysoeriol, a naturally occurring flavonoid, is gaining significant attention within the scientific community for its diverse pharmacological activities demonstrated in a multitude of cell culture studies. Its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent makes it a compound of interest for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols to facilitate the use of this compound in in vitro research, supported by quantitative data and visual representations of its molecular mechanisms.
Application Notes
This compound has been shown to modulate a variety of cellular processes, making it a versatile tool for cell culture-based research. Its primary applications in this context include the investigation of cancer biology, inflammation, and neuroprotection.
Anti-Cancer Effects: this compound exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1][2] It has been observed to induce cell cycle arrest, autophagy, and apoptosis, while also inhibiting cell migration and invasion.[1][3] The compound's mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][3][4]
Anti-Inflammatory Activity: In cell culture models of inflammation, this compound has demonstrated significant anti-inflammatory properties.[5][6] It can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines by inhibiting signaling pathways such as NF-κB and STAT3.[5][6][7] These effects have been observed in cell lines like murine macrophages (RAW 264.7).[5][6]
Neuroprotective Potential: Studies have also highlighted the neuroprotective effects of this compound in vitro. It has been shown to protect neuronal cells from oxidative stress-induced cell death and to promote neuronal survival and growth.[8][9] The Wnt/β-catenin and Nrf2 signaling pathways appear to play a crucial role in mediating these neuroprotective effects.[8][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various cell culture studies investigating the effects of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 15 | [1] |
| A549 | Lung Cancer | 16.95 | [1] |
| MRC-5 (Normal) | Lung Fibroblast | 93 | [1] |
| RPMI 8226 | Multiple Myeloma | Varies | [4] |
| KM3 | Multiple Myeloma | Varies | [4] |
Table 2: Effects of this compound on Protein Expression and Cellular Processes
| Cell Line | Treatment | Effect | Pathway/Protein | Reference |
| MCF-7 | TNFα + this compound (10 µM) | 83.3% inhibition of EGR-1 accumulation | ERK1/2 -> EGR-1 -> CYP19 | [11] |
| A549 | This compound | Increased expression | Beclin-1, LC3-II | [3] |
| A549 | This compound | Decreased expression | p-p38, p-ERK1/2 | [1] |
| RPMI 8226, KM3 | This compound (IC50) | Decreased expression | p-AKT (s473), p-4eBP1 (t37/46) | [4] |
| RPMI 8226, KM3 | This compound (IC50) | Increased expression | Cyclin B1, p21 | [4] |
| RAW 264.7 | LPS + this compound | Dose-dependent mitigation of PGE2 production | TLR4/MyD88 -> NF-κB, AP-1, MAPK | [5] |
| ARPE-19 | H₂O₂ + this compound | Increased expression | Nrf2, HO-1, NQO-1 | [10][12] |
| SW1990 | 8-Chrysoeriol | Pro-apoptotic effect | BCL-2 inhibition | [13] |
| Renal Carcinoma Cells | This compound (20 µM) + TRAIL (50 ng/mL) | Increased expression of caspases-3, -8, -9 | Apoptosis Pathway | [14] |
| RA-FLS | IL-6/sIL-6R + this compound | Inhibition of JAK2/STAT3 phosphorylation | JAK2/STAT3 | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[19]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect specific proteins in a cell lysate.[20][21]
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's activity in cell culture.
Caption: this compound's inhibition of key cancer signaling pathways.
Caption: General experimental workflow for studying this compound in vitro.
Caption: this compound's anti-inflammatory mechanism via TLR4 signaling.
References
- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. In vitro and in vivo cytotoxic effects of this compound in human lung carcinoma are facilitated through activation of autophagy, sub-G1/G0 cell cycle arrest, cell migration and invasion inhibition and modulation of MAPK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. Protective effects of chrysin against the neurotoxicity induced by aluminium: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Chrysoeriol, as a potential BCL-2 inhibitor triggers apoptosis of SW1990 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Chemosensitized Renal Cell Carcinoma (RCC) Cell Lines to Trigger TRAIL Induced Apoptosis In Vitro by Up‐Regulating Pro‐Apoptotic and Down‐Regulating Anti‐Apoptotic Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sinobiological.com [sinobiological.com]
- 21. origene.com [origene.com]
- 22. biomol.com [biomol.com]
Application Notes and Protocols for In Vivo Experiments with Chrysoeriol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the therapeutic potential of Chrysoeriol in various animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.
Preclinical Evaluation of this compound's Therapeutic Efficacy
This compound, a flavonoid found in various medicinal plants, has demonstrated significant anticancer, anti-inflammatory, and neuroprotective properties in preclinical studies.[1][2] In vivo animal models are crucial for validating these effects and determining the compound's safety and efficacy profile before consideration for clinical trials.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of this compound.
Table 1: Anticancer Effects of this compound in Animal Models
| Animal Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Quantitative Results | Signaling Pathway | Reference(s) |
| Xenograft Mouse Model (A549 cells) | Lung Cancer | 50 mg/kg | Not Specified | Repressed the growth of xenografted tumors. | mTOR/PI3K/AKT, p-p38, p-ERK1/2 | [1] |
| B16F10 Melanoma Bearing Mouse Model | Melanoma | Not Specified | Not Specified | Restrained melanoma growth and tumor-related angiogenesis. | STAT3 | [3] |
Table 2: Anti-inflammatory Effects of this compound in Animal Models
| Animal Model | Condition | Dosage and Administration | Treatment Duration | Key Quantitative Results | Signaling Pathway | Reference(s) |
| TPA-Induced Ear Edema Mouse Model | Acute Skin Inflammation | 1 mg/ear (topical) | Single Application | Ameliorated ear edema, reduced ear thickness and weight, and decreased inflammatory cell infiltration. | JAK2/STAT3, IκB/p65 NF-κB | [4][5] |
Table 3: Neuroprotective Effects of this compound in Animal Models
| Animal Model | Condition | Dosage and Administration | Treatment Duration | Key Quantitative Results | Signaling Pathway | Reference(s) |
| Sprague-Dawley Rat Model of Middle Cerebral Artery Occlusion (MCAO) | Cerebral Ischemia (Stroke) | 3, 6, and 9 mg/kg | 3 days | Promoted recovery from neurological deficits, reduced the area of ischemia, inhibited pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), and reduced neuronal apoptosis. | Wnt/β-catenin | [2][6] |
| Rotenone-induced Parkinson's Disease Rat Model | Parkinson's Disease | 50 mg/kg (intraperitoneal) | 4 weeks | Attenuated the degeneration of dopaminergic neurons and improved motor behavior. | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Anticancer Studies: Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice, 4-6 weeks old)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
-
This compound
-
Vehicle control
Protocol:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count and viability assessment (trypan blue exclusion). Cell viability should be >90%.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension to improve tumor take.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject 100 µL of the cell suspension subcutaneously.
-
-
Tumor Monitoring and Treatment:
-
Monitor the animals regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length/2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) according to the predetermined schedule.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tissues can be processed for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis), or Western blotting for signaling pathway analysis.
-
Anti-inflammatory Studies: TPA-Induced Mouse Ear Edema
This model is used to assess the topical anti-inflammatory activity of this compound.
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle for TPA)
-
This compound
-
Vehicle for this compound
-
Micropipettes
-
Punch biopsy tool (4 mm)
-
Analytical balance
Protocol:
-
Induction of Inflammation:
-
Dissolve TPA in acetone to a concentration of 0.01% (w/v).
-
Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.
-
-
Treatment:
-
Dissolve this compound in a suitable vehicle.
-
Apply the this compound solution (e.g., 1 mg/ear) topically to the TPA-treated ear shortly after TPA application.
-
-
Assessment of Edema:
-
After a specific time (e.g., 6 hours), euthanize the mice.
-
Use a punch biopsy tool to collect a 4 mm diameter section from both the right (treated) and left (control) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The percentage of inhibition of edema by this compound is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.
-
-
Further Analysis:
-
Ear tissue can be homogenized for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) by ELISA or for protein analysis by Western blot.
-
Neuroprotective Studies: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model simulates ischemic stroke to evaluate the neuroprotective effects of this compound.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
This compound
-
Vehicle control
-
2,3,5-triphenyltetrazolium chloride (TTC)
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
-
Treatment:
-
Administer this compound (e.g., 3, 6, or 9 mg/kg) or vehicle control at the beginning of reperfusion and for the subsequent days of the study.
-
-
Neurological Deficit Scoring:
-
Assess neurological function at various time points post-MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
-
Infarct Volume Assessment:
-
At the end of the experiment (e.g., 24 or 72 hours post-MCAO), euthanize the rats and remove the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical and Histological Analysis:
-
Brain tissue can be processed for the analysis of inflammatory cytokines (ELISA), oxidative stress markers, and protein expression (Western blot).
-
Nissl staining can be used to assess neuronal survival.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and the experimental workflows.
Signaling Pathways
Caption: this compound inhibits the mTOR/PI3K/AKT signaling pathway.
Caption: this compound inhibits the NF-κB and STAT3 signaling pathways.
Caption: this compound promotes neuroprotection via the Wnt/β-catenin pathway.
Experimental Workflows
Caption: Experimental workflow for the xenograft tumor model.
Caption: Workflow for the TPA-induced mouse ear edema model.
Caption: Experimental workflow for the MCAO model of stroke.
References
- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ameliorates TPA-induced acute skin inflammation in mice and inhibits NF-κB and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Neuroprotective role of chrysin in attenuating loss of dopaminergic neurons and improving motor, learning and memory functions in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Chrysoeriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysoeriol is a naturally occurring flavone found in various plants, including Perilla frutescens, and has demonstrated a range of pharmacological activities.[1] Of significant interest is its potent antioxidant capacity, which contributes to its potential therapeutic applications in diseases associated with oxidative stress.[1][2] Understanding and quantifying the antioxidant activity of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for commonly used antioxidant activity assays: DPPH, ABTS, FRAP, and ORAC.
This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the activation of intracellular antioxidant signaling pathways. A key pathway modulated by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), effectively bolstering the cell's defense against oxidative damage.[1][3]
Data Presentation
The antioxidant capacity of this compound can be quantified using various assays, each with a different underlying principle. The results are often expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) or as equivalents of a standard antioxidant (e.g., Trolox equivalents) for assays measuring reducing power or radical chain-breaking capacity (FRAP and ORAC). A lower IC50 value indicates a higher antioxidant activity.
| Assay | Compound | IC50 / Antioxidant Capacity | Reference |
| DPPH Radical Scavenging Activity | This compound | 11.9 µM | [2] |
| Ascorbic Acid (Standard) | ~5 µg/mL | [5] | |
| ABTS Radical Scavenging Activity | This compound | Data not readily available in searched literature | |
| Trolox (Standard) | ~2.5 µg/mL | [6] | |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | Data not readily available in searched literature | |
| Trolox (Standard) | Values are expressed as µmol Trolox Equivalents (TE)/g | [5] | |
| Oxygen Radical Absorbance Capacity (ORAC) | This compound | Data not readily available in searched literature | |
| Trolox (Standard) | Values are expressed as µmol Trolox Equivalents (TE)/g |
Note: The availability of specific quantitative data for this compound varies across different assays in the reviewed literature. Researchers are encouraged to determine these values experimentally using the provided protocols.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1-100 µg/mL).
-
Prepare a similar dilution series for the positive control (Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the control, add 100 µL of methanol and 100 µL of the sample/standard solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample or standard.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Preparation of Sample and Standard Solutions: Prepare a dilution series of this compound and Trolox in methanol as described for the DPPH assay.
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.[8]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample or standard.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
Prepare the FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[9]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a dilution series of this compound in a suitable solvent.
-
Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the pre-warmed FRAP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation of Antioxidant Capacity:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of this compound from the standard curve and express the results as µmol Fe²⁺ equivalents per gram or µmol Trolox equivalents per gram.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer.
-
Prepare a stock solution of AAPH in 75 mM phosphate buffer. Prepare this solution fresh daily.
-
Prepare a stock solution of Trolox in 75 mM phosphate buffer.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a dilution series of this compound in 75 mM phosphate buffer.
-
Prepare a dilution series of Trolox in 75 mM phosphate buffer to create a standard curve.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation of ORAC Value:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve and express the results as µmol Trolox equivalents (TE) per gram or per mole.
-
Visualizations
Experimental Workflow for Antioxidant Assays
This compound's Antioxidant Mechanism via Nrf2 Signaling Pathway
References
- 1. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals2.ums.ac.id [journals2.ums.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Chrysoeriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic techniques used for the structural elucidation of Chrysoeriol, a naturally occurring flavone with significant pharmacological interest. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented, along with tabulated spectral data for reference.
Structural Elucidation Workflow
The structural elucidation of this compound involves a combination of spectroscopic techniques to determine its molecular formula, functional groups, and the specific arrangement of atoms within the molecule. The general workflow is outlined below.
Caption: Workflow for the structural elucidation of this compound.
Chemical Structure of this compound
The following diagram illustrates the chemical structure of this compound with the standard numbering for flavonoids, which is used for the assignment of spectroscopic signals.
Caption: Chemical structure of this compound with atom numbering.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H and ¹³C NMR Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 164.2 |
| 3 | 6.54 (s) | 103.1 |
| 4 | - | 182.1 |
| 5 | - | 161.7 |
| 6 | 6.19 (d, J = 2.0 Hz) | 99.0 |
| 7 | - | 164.5 |
| 8 | 6.48 (d, J = 2.0 Hz) | 94.2 |
| 9 | - | 157.5 |
| 10 | - | 103.9 |
| 1' | - | 121.8 |
| 2' | 7.43 (d, J = 2.2 Hz) | 110.3 |
| 3' | - | 148.2 |
| 4' | - | 150.9 |
| 5' | 6.91 (d, J = 8.3 Hz) | 116.1 |
| 6' | 7.44 (dd, J = 8.3, 2.2 Hz) | 120.7 |
| 3'-OCH₃ | 3.88 (s) | 56.1 |
Note: Data acquired in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and instrument.
Mass Spectrometry
Table 2: Mass Spectrometry Data for this compound.
| Technique | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| LC-ESI-QTOF | Negative | 299.0552 | 284.03, 256.03 |
Note: The molecular weight of this compound (C₁₆H₁₂O₆) is 300.26 g/mol . The [M-H]⁻ ion is observed at m/z 299 in negative ion mode.
UV-Vis Spectroscopy
Table 3: UV-Vis Absorption Maxima for this compound.
| Solvent | Band I (nm) | Band II (nm) |
| Methanol | 345 | 268 |
Note: Band I corresponds to the B-ring cinnamoyl system, and Band II to the A-ring benzoyl system.
FT-IR Spectroscopy
Table 4: FT-IR Characteristic Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 (broad) | O-H stretching | Phenolic hydroxyl groups |
| 3000-3100 | C-H stretching | Aromatic C-H |
| 2850-2960 | C-H stretching | Methoxy group (CH₃) |
| ~1655 | C=O stretching | γ-pyrone carbonyl group |
| 1500-1610 | C=C stretching | Aromatic rings |
| ~1350 | O-H bending | Phenolic hydroxyl groups |
| 1100-1300 | C-O stretching | Aryl ether and phenols |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the number and connectivity of protons and carbons.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity of the molecular skeleton.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Parameters:
-
Acquire mass spectra in both positive and negative ion modes using Electrospray Ionization (ESI).
-
For structural information, perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation (ATR Method):
-
Place a small amount of solid, powdered this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Spectral Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and the conjugated system of this compound.
Instrumentation: A UV-Vis spectrophotometer.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Spectral Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of approximately 200-600 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
-
Analysis with Shift Reagents (Optional):
-
To gain more structural information, spectra can be recorded after the addition of shift reagents (e.g., NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, NaOAc/H₃BO₃) which cause characteristic shifts in the absorption maxima depending on the position of free hydroxyl groups.
-
Application Notes and Protocols for Testing the Antimicrobial Activity of Chrysoeriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysoeriol, a 3'-O-methylated flavone, has demonstrated significant antimicrobial properties against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3] Its potential as a natural antimicrobial agent warrants standardized protocols for evaluating its efficacy and mechanism of action. This compound has shown notable activity against various pathogens, in some cases exhibiting a lower minimum inhibitory concentration (MIC) than its parent compound, luteolin.[1] This document provides detailed protocols for assessing the antimicrobial activity of this compound, including methods for determining its minimum inhibitory concentration (MIC), and a discussion of its potential mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA 3640 | 1.25 | [1] |
| Proteus hauseri | NBRC 3851 | 30 | [1] |
| Staphylococcus aureus | MRSA 97-7 | 12 | [4] |
Table 2: Zone of Inhibition for this compound (40 µ g/disc ) using Disc Diffusion Assay
| Microorganism | Strain | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | MRSA 3640 | Not specified | [1] |
| Proteus hauseri | NBRC 3851 | Not specified | [1] |
| Other Gram-positive strains | Various MSSA and MRSA | Active | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.[5]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6]
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1 x 10^8 CFU/mL)[7]
-
Sterile saline solution (0.85% NaCl)
-
Positive control (broth with inoculum, no this compound)
-
Negative control (broth only)
-
Solvent control (broth with inoculum and the highest concentration of the solvent used)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, pick a few colonies and suspend them in sterile saline to match the 0.5 McFarland standard.[8]
-
Dilute this standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions, the positive control, and the solvent control.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[5]
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity (growth).[5]
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth compared to the positive control.
-
Protocol 2: Antimicrobial Susceptibility Testing using Disk Diffusion Assay
This method is a preliminary screening tool to assess the antimicrobial activity of this compound.[6][9]
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper discs (6 mm in diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar for bacteria)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control (disc with a standard antibiotic)
-
Negative control (disc with the solvent used to dissolve this compound)
-
Incubator
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension equivalent to 0.5 McFarland standard.
-
Using a sterile cotton swab, uniformly spread the inoculum over the entire surface of the agar plate to create a lawn of bacteria.[6]
-
-
Disc Preparation and Application:
-
Impregnate sterile filter paper discs with a specific amount of the this compound solution (e.g., 40 µg per disc).[1]
-
Allow the solvent to evaporate completely from the discs in a sterile environment.
-
Aseptically place the this compound-impregnated discs, along with the positive and negative control discs, onto the surface of the inoculated agar plate. Ensure the discs are pressed down gently to make full contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of this compound.
Postulated Mechanism of Action of this compound
Studies suggest that this compound exerts its antibacterial effect by disrupting the cytoplasmic membrane of bacterial cells.[10] This leads to increased permeability, leakage of cellular components, and ultimately, cell death.
Caption: Postulated mechanism of this compound's antimicrobial action.
References
- 1. mdpi.com [mdpi.com]
- 2. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of antimicrobial activity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of this compound 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
Chrysoeriol as a Chromatographic Standard: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, chrysoeriol serves as a critical reference standard in chromatographic applications for the identification and quantification of this bioactive flavonoid in various matrices. This document provides detailed application notes and protocols for the use of this compound in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound (3'-methoxy derivative of luteolin) is a natural flavonoid found in a variety of plants, including citrus fruits, celery, and chamomile.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] As a result, accurate and reliable analytical methods are essential for its study and potential therapeutic development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its use as a chromatographic standard.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₆ | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
| Melting Point | 330-331 °C | [1] |
| Appearance | Yellow crystalline solid | [5] |
| Solubility | Soluble in DMSO and methanol | [5] |
| UV max | 244, 269, 345 nm | [6] |
High-Performance Liquid Chromatography (HPLC) Application Notes
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of this compound. When using this compound as a standard, it is crucial to establish a validated method to ensure accuracy and precision.
Standard Solution Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Storage: Store the stock and working solutions at 4°C in the dark to prevent degradation.
Sample Preparation from Plant Material Protocol
-
Extraction: Air-dry the plant material and grind it into a fine powder. Extract the powder with methanol (e.g., 10 g of powder in 100 mL of methanol) using sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, a clean-up step using a C18 SPE cartridge can be employed to remove interfering compounds.
Chromatographic Conditions
Below are examples of reported HPLC methods for the quantification of this compound.
| Parameter | Method 1 | Method 2 |
| Column | C18 (4.6 x 250 mm, 5 µm) | Pentafluorophenyl (PFP) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 10-50% B in 30 min | 5-30% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 345 nm | UV at 345 nm |
| Injection Volume | 10 µL | 20 µL |
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1-100 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.15 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.50 µg/mL | [7] |
Gas Chromatography-Mass Spectrometry (GC-MS) Application Notes
Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. Silylation is a common derivatization technique for flavonoids.
Derivatization Protocol (Silylation)
-
Sample Preparation: Evaporate a known volume of the this compound standard solution or sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 50 µL of pyridine (as a catalyst).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Injection: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Protocol
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial 150°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Transfer Line Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-600 m/z |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation, cancer, and oxidative stress. Understanding these pathways is crucial for drug development professionals.
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.[3]
In the context of cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4]
References
- 1. pure.uj.ac.za [pure.uj.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Luteolin, Apigenin and this compound in Tecoma stans by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating Chrysoeriol's Anti-Inflammatory Effects Using Cell-Based Assays
Introduction
Chrysoeriol is a naturally occurring flavonoid found in various medicinal herbs and dietary plants.[1][2] It has garnered significant interest within the scientific community for its wide range of pharmacological properties, including antioxidant, anti-cancer, and potent anti-inflammatory activities.[3][4][5] These application notes provide detailed protocols for cell-based assays designed to investigate and quantify the anti-inflammatory effects of this compound, focusing on its mechanisms of action in murine macrophage cell lines. The primary model discussed is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage, a well-established in vitro model for studying inflammation.[1][2]
The protocols outlined below cover the assessment of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, the quantification of pro-inflammatory cytokines, and the analysis of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[1][2]
Mechanism of Action Overview
This compound exerts its anti-inflammatory effects by targeting multiple stages of the inflammatory cascade. Upon stimulation with LPS, macrophages activate signaling pathways that lead to the production of inflammatory mediators. This compound has been shown to intervene by:
-
Inhibiting Inflammatory Mediators: It potently suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][6]
-
Reducing Pro-inflammatory Cytokines: this compound down-regulates the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]
-
Modulating Intracellular Signaling Pathways: The compound effectively inhibits the activation of crucial transcription factors like NF-κB and Activator Protein-1 (AP-1).[2][6] This is achieved by blocking the phosphorylation of upstream kinases in the MAPK (p38, JNK) and PI3K/Akt pathways, as well as the JAK2/STAT3 pathway.[1][2][7] Studies suggest these inhibitory effects may originate from the suppression of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88.[2][8]
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Cell Line | Inflammatory Stimulus | Mediator Assayed | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | Dose-dependent | Potent inhibition of NO release.[1][6] | [1][6] |
| RAW 264.7 | LPS (1 µg/mL) | Prostaglandin E2 (PGE2) | Dose-dependent | Significant mitigation of PGE2 production.[2] | [2] |
| RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Not specified | Down-regulated mRNA levels.[1] | [1] |
Table 2: Effect of this compound on Inflammatory Signaling Proteins
| Cell Line | Inflammatory Stimulus | Protein/Target Assayed | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 | LPS | iNOS Expression | Dose-dependent | Inhibition of iNOS gene and protein induction.[1][6] | [1][6] |
| RAW 264.7 | LPS (1 µg/mL) | COX-2 Expression | Dose-dependent | Significant attenuation of COX-2 protein expression.[2] | [2] |
| RAW 264.7 | LPS | NF-κB (p65) Phosphorylation | Dose-dependent | Significant inhibition of p65 phosphorylation.[1][2] | [1][2] |
| RAW 264.7 | LPS | AP-1 (c-jun) Phosphorylation | Dose-dependent | Significant inhibition of c-jun phosphorylation.[2] | [2] |
| RAW 264.7 | LPS | p38 & Akt Phosphorylation | Dose-dependent | Abolished LPS-induced phosphorylation.[2] | [2] |
| RAW 264.7 | TPA | STAT3 Phosphorylation | Not specified | Lowered protein levels of phospho-STAT3 (Tyr705).[1] | [1] |
| RA-FLS | IL-6/sIL-6R | JAK2 & STAT3 Phosphorylation | Not specified | Inhibited activation/phosphorylation of JAK2 and STAT3.[7] | [7] |
Experimental Workflow Visualization
The general workflow for assessing the anti-inflammatory properties of this compound is depicted below.
Caption: General experimental workflow for cell-based inflammation assays.
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 macrophages
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
LPS (from E. coli O111:B4)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. The final DMSO concentration should be kept below 0.1%. Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 18-24 hours.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve: Prepare a standard curve using NaNO₂ (0-100 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes the general steps for quantifying cytokines like TNF-α and IL-6 in the supernatant using a sandwich ELISA kit.
-
Materials:
-
Supernatants collected as described in Protocol 1.
-
Commercially available ELISA kits for mouse TNF-α, IL-6, or PGE2.
-
Wash Buffer, Detection Antibody, Substrate Solution (provided in the kit).
-
Stop Solution (provided in the kit).
-
96-well ELISA plates (pre-coated with capture antibody).
-
-
Procedure:
-
Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer.
-
Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate 4-5 times with Wash Buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark, monitoring for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Immediately read the absorbance at 450 nm.
-
Analysis: Calculate the cytokine concentrations based on the standard curve.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key inflammatory proteins.
-
Materials:
-
Cells cultured and treated in 6-well plates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-COX-2, anti-p-p38, anti-p38, anti-Actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the TBST wash step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control like β-actin.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not a result of cytotoxicity.
-
Materials:
-
Cells treated with this compound (without LPS stimulation) in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Procedure:
-
Treatment: Seed and treat cells with various concentrations of this compound as described in Protocol 1, but without the subsequent LPS stimulation. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways and the proposed points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates COX-2 expression through NF-κB, AP-1...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound potently inhibits the induction of nitric oxide synthase by blocking AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chrysoeriol Solubility for In Vitro Assays
Welcome to our technical support center. This guide provides detailed information, troubleshooting tips, and frequently asked questions (FAQs) to help you effectively solubilize Chrysoeriol for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a naturally occurring flavonoid compound with the chemical formula C₁₆H₁₂O₆.[][2] Like many flavonoids, its chemical structure makes it poorly soluble in aqueous solutions, such as cell culture media. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended solvents for preparing a this compound stock solution?
The most commonly used solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[][3][4] Dimethylformamide (DMF) can also be used.[3][4] For initial solubilization, creating a high-concentration stock solution in one of these organic solvents is the standard approach.
Q3: What is the maximum permissible concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. While the tolerance can vary between cell lines and the duration of the experiment, a general guideline is to keep the final DMSO concentration at or below 0.5%.[5][6] For sensitive cell lines or long-term assays, a concentration of 0.1% or lower is recommended.[6][7][8] It is crucial to always include a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any solvent effects.[7][8]
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several troubleshooting steps:
-
Pre-warm your solutions: Gently warm the this compound stock solution to room temperature and the cell culture medium to 37°C before mixing. Adding a cold stock to a warm medium can cause the compound to crash out of solution.[9]
-
Slow addition and mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Reduce the final concentration: The desired final concentration of this compound might be above its solubility limit in the final medium. Try working with a lower concentration.
-
Increase serum concentration: If your experimental design allows, increasing the serum percentage in the medium can sometimes help to keep hydrophobic compounds in solution.
Troubleshooting Guide
This section addresses specific problems you might encounter while preparing this compound solutions for your assays.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Incomplete dissolution of this compound in the stock solution. | Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming (to 37°C) and vortexing can aid dissolution.[9] Visually inspect the stock solution for any particulate matter. |
| Precipitation of this compound in the culture medium after dilution. | Follow the steps outlined in FAQ #4. Visually inspect the wells for any precipitate after adding the compound.[5] | |
| Degradation of this compound in the stock solution over time. | Prepare fresh stock solutions for each experiment.[5] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Observed cytotoxicity in control wells | The final concentration of the solvent (e.g., DMSO) is too high for the cell line being used. | Perform a dose-response curve for your specific cell line with the solvent alone to determine its toxicity threshold.[6][8] Aim to use a final solvent concentration that shows no significant effect on cell viability. |
| Low bioavailability of this compound to the cells | The compound may be forming aggregates in the medium, reducing its availability for cellular uptake. | Consider using solubility enhancement techniques such as complexation with cyclodextrins or using nanoparticle-based delivery systems.[5][10][11] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |
| Ethanol | Slightly Soluble | [3][4] |
| Methanol | Slightly Soluble (enhanced with heating and sonication) | [] |
The table below provides general recommendations for final DMSO concentrations in cell culture.
| Final DMSO Concentration | General Recommendation | Reference |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive ones. Ideal for long-term experiments. | [6][7][8] |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines for standard assay durations (e.g., 24-72 hours). | [5][6] |
| > 0.5% - 1.0% | May be acceptable for some cell lines and shorter exposure times, but cytotoxicity should be carefully evaluated. | [6][7][12] |
| > 1.0% | High risk of cytotoxicity; generally not recommended for most cell culture applications. | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 300.27 g/mol )[]
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.00 mg of this compound.
-
Weighing: Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no solid particles are visible.[9]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to protect it from light and repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution into the cell culture medium.
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Ensure that the final DMSO concentration does not exceed the cytotoxic threshold for your cell line (ideally ≤ 0.5%).
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration.
-
Gently mix the working solutions before adding them to the cells.
Visualizations
References
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chrysoeriol Extraction from Tecoma stans
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of chrysoeriol from Tecoma stans (Yellow Bells). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Which part of Tecoma stans is the best source of this compound?
A1: The leaves of Tecoma stans are reported to be a significant source of this compound and other bioactive flavonoids.[1][2]
Q2: What is the most effective solvent for extracting this compound from Tecoma stans?
A2: While various solvents can be used, studies indicate that methanol and hydroalcoholic solutions are effective for extracting flavonoids, including this compound, from Tecoma stans. One study reported a this compound content of 1% in a hydroalcoholic extract, which increased to 7% in the subsequent ethyl acetate fraction, suggesting a solvent system with intermediate polarity is ideal for concentrating this compound.
Q3: What analytical method is suitable for quantifying this compound in the extracts?
A3: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a reliable and validated method for the quantification of this compound in Tecoma stans extracts. A detection wavelength of 345 nm has been shown to be effective.[1][2]
Q4: Are there modern extraction techniques that can improve the yield of this compound?
A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) can significantly improve the extraction efficiency of flavonoids compared to conventional methods like maceration. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which often leads to higher yields in shorter extraction times.
Q5: How can I be sure that the compound I've extracted is indeed this compound?
A5: Confirmation of this compound's identity in your extract should be done using a combination of chromatographic and spectroscopic techniques. This includes comparing the retention time and UV-Vis spectrum of your sample peak with a certified this compound reference standard in HPLC-PDA analysis. For unambiguous identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from Tecoma stans.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio. 3. Inefficient Extraction Method: Maceration may not be as effective as other methods. 4. Improper Plant Material Preparation: Particle size of the plant material may be too large. | 1. Solvent Screening: Test a range of solvents with varying polarities, such as methanol, ethanol, ethyl acetate, and their aqueous mixtures. A sequential extraction starting with a less polar solvent to remove lipids, followed by a more polar solvent for flavonoid extraction can also be effective. 2. Parameter Optimization: Systematically vary the extraction temperature (e.g., 30-60°C), time (e.g., 30-90 minutes for UAE), and solid-to-solvent ratio (e.g., 1:10 to 1:30 w/v) to find the optimal conditions. 3. Method Comparison: Employ Ultrasound-Assisted Extraction (UAE) for potentially higher yields and shorter extraction times compared to maceration. 4. Particle Size Reduction: Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction. |
| Degradation of this compound | 1. Excessive Heat: High temperatures during extraction or solvent evaporation can degrade flavonoids. 2. Light Exposure: this compound, like many flavonoids, can be sensitive to light. 3. pH Extremes: Highly acidic or alkaline conditions can lead to the degradation of the compound. | 1. Temperature Control: Use a temperature-controlled water bath for extraction and a rotary evaporator under reduced pressure for solvent removal at a temperature below 50°C. 2. Light Protection: Conduct experiments in amber glassware or cover glassware with aluminum foil to protect the extract from light. Store extracts in the dark at low temperatures (e.g., 4°C). 3. pH Monitoring: Maintain a neutral or slightly acidic pH during extraction and workup unless a specific pH is required for a particular step, in which case exposure time should be minimized. |
| Inconsistent HPLC Results | 1. Poor Sample Preparation: Presence of particulate matter or high concentrations of interfering compounds in the injected sample. 2. Column Inefficiency: Degradation of the HPLC column's stationary phase. 3. Inadequate Method Validation: The HPLC method may not be robust for the sample matrix. | 1. Sample Filtration: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injecting them into the HPLC system. Consider a solid-phase extraction (SPE) cleanup step to remove interfering substances. 2. Column Maintenance: Use a guard column to protect the analytical column. Regularly flush the column with an appropriate solvent to remove contaminants. 3. Method Validation: Validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable quantification.[1][2] |
Data Presentation
The following table summarizes the reported yields of total flavonoids and this compound from Tecoma stans using different extraction solvents. Note that direct comparison of this compound yield between different extraction methods from a single study is limited in the current literature.
Table 1: Extraction Yield of Flavonoids and this compound from Tecoma stans
| Plant Part | Extraction Method | Solvent System | Total Flavonoid Content (mg QE/g extract) | This compound Content | Reference |
| Leaves | Sonication | Methanol | 324.80 | Not specified | [3] |
| Leaves | Sonication | Ethyl Acetate | 189.51 | Not specified | [3] |
| Leaves | Maceration | Hydroethanolic solution | Not specified | 1% of hydroalcoholic extract | |
| Leaves | Liquid-Liquid Partition | Ethyl Acetate fraction | Not specified | 7% of ethyl acetate fraction | |
| Flowers | Maceration | Absolute Ethanol | 140.67 (mg CE/g extract) | Not specified | [4] |
| Flowers | Maceration | Ethyl Acetate | 205.11 (mg CE/g extract) | Not specified | [4] |
QE: Quercetin Equivalents; CE: Catechin Equivalents
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of Tecoma stans.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Dry the leaves in a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL conical flask.
-
Add 100 mL of 80% methanol (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 100 W for 45 minutes at a controlled temperature of 45°C.
-
After sonication, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Fractionation (Optional, for higher purity):
-
Dissolve the crude extract in a minimal amount of distilled water.
-
Perform liquid-liquid partitioning with an equal volume of ethyl acetate.
-
Separate the ethyl acetate layer, which will be enriched with this compound.
-
Repeat the partitioning three times.
-
Combine the ethyl acetate fractions and evaporate the solvent to dryness.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Quantification of this compound
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
From the stock solution, prepare a series of working standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Accurately weigh the dried extract and dissolve it in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL).
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 345 nm.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for the extraction and quantification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low this compound yield.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits the LPS-induced inflammatory response.
References
Stability of Chrysoeriol in different solvents and pH conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chrysoeriol in various experimental conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are commonly used. The solubility is highest in DMF (approximately 30 mg/mL) and DMSO (approximately 20 mg/mL), while it is sparingly soluble in ethanol. For in vivo studies, a co-solvent system, such as a mixture of DMSO, PEG300, and Tween-80 in saline, may be necessary to achieve the desired concentration and biocompatibility.
Q2: How stable is this compound in different types of solvents?
While specific quantitative data for this compound is limited, the stability of flavonoids, in general, is influenced by the solvent's polarity and protic nature. Polar aprotic solvents like DMSO are generally good for dissolving flavonoids, but the long-term stability in solution can be a concern. It is always recommended to prepare fresh solutions for experiments. If storage is necessary, stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C and protected from light.
Q3: What is the expected stability of this compound under different pH conditions?
Flavonoids, including this compound, are generally more stable in acidic to neutral conditions and are susceptible to degradation in alkaline environments.[1] The hydroxyl groups in the flavonoid structure can be deprotonated at higher pH, leading to increased susceptibility to oxidation and degradation. Studies on other flavonoids have shown significant degradation at pH levels above 7.4.[2] For experiments requiring physiological pH, it is crucial to use freshly prepared solutions and consider the potential for degradation over the experimental duration.
Q4: My experimental results with this compound are inconsistent. Could stability be an issue?
Inconsistent results are a common problem that can often be attributed to the degradation of this compound. To troubleshoot, consider the following:
-
Solution Age: Are you using freshly prepared solutions? this compound can degrade in solution over time.
-
Storage Conditions: Are your stock solutions stored properly (i.e., at low temperature, protected from light, and in an appropriate solvent)?
-
pH of Media: Is your experimental medium alkaline? If so, the stability of this compound may be compromised.
-
Light Exposure: Are you protecting your solutions and experimental setup from light? Photodegradation can be a significant issue for flavonoids.
-
Presence of Oxidizing Agents: Ensure your solvents and reagents are free from oxidizing impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity observed | Degradation of this compound in the experimental setup. | Prepare fresh solutions of this compound immediately before use. Verify the pH of your experimental media and buffer it to a neutral or slightly acidic pH if possible. Protect all solutions and experimental setups from light. |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | Use a co-solvent system (e.g., DMSO, ethanol) to initially dissolve this compound before diluting it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed toxic levels (typically <0.5% for cell culture). Sonication may aid in dissolution. |
| Discoloration of this compound solution | Degradation of the compound, possibly due to oxidation or pH-induced changes. | Discard the discolored solution and prepare a fresh one. Ensure that high-purity solvents are used and that solutions are protected from light and air (e.g., by purging with an inert gas like nitrogen or argon). |
| Variable results between experimental repeats | Inconsistent preparation or handling of this compound solutions. | Standardize your protocol for solution preparation, including the source and purity of the solvent, dissolution method, and storage conditions. Perform a stability test under your specific experimental conditions to understand the degradation kinetics of this compound. |
Quantitative Data Summary
Direct quantitative stability data for this compound is scarce in the published literature. However, data from its close structural analog, Luteolin, can provide valuable insights into its stability profile. The following tables summarize the available data for Luteolin.
Table 1: Stability of Luteolin in Aqueous Solution at Different Temperatures [3]
| Temperature (°C) | Degradation Rate Constant (k, h⁻¹) |
| 20 | 0.0214 |
| 37 | 0.0245 |
This data suggests that an increase in temperature leads to a faster degradation of Luteolin in aqueous solutions.
Table 2: Effect of Metal Ions on the Stability of Luteolin in Aqueous Solution at 37°C [3]
| Condition | Degradation Rate Constant (k, h⁻¹) |
| Luteolin only | 0.0245 |
| Luteolin + Fe²⁺ | 0.0150 |
| Luteolin + Cu²⁺ | Not specified, but noted to enhance stability |
The presence of certain metal ions appears to decrease the degradation rate of Luteolin, possibly through the formation of more stable complexes.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[4][5]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade solvents: Methanol, Acetonitrile, Water
-
Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)
-
Bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH)
-
Oxidizing agent: Hydrogen peroxide (H₂O₂)
-
Buffers: Phosphate or acetate buffers for pH control
-
HPLC system with a UV or PDA detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period, taking samples at various time points.
-
Neutralize each sample with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period.
-
Withdraw samples at different time intervals and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
For the solid sample, dissolve it in the mobile phase after exposure. For the solution, dilute it with the mobile phase.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source in a photostability chamber (e.g., UV light at 254 nm and/or visible light).
-
Simultaneously, keep a control sample in the dark.
-
At various time points, withdraw samples and analyze by HPLC.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products.
-
A typical starting point could be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid to improve peak shape).
-
Monitor the elution at a wavelength where this compound has maximum absorbance (around 345 nm).
-
Quantify the amount of undegraded this compound at each time point and calculate the percentage of degradation.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the difference in decomposition of taxifolin and luteolin vs. fisetin and quercetin in aqueous media [iris.cnr.it]
- 5. openaccessjournals.com [openaccessjournals.com]
Preventing degradation of Chrysoeriol during experimental procedures.
Welcome to the Technical Support Center for Chrysoeriol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this compound during experimental procedures. Our goal is to provide practical guidance to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of this compound.
Q1: My this compound solution appears to be losing activity over time in my cell culture experiments. What could be the cause?
A1: The loss of this compound activity in cell culture is often due to its degradation. Like many flavonoids, this compound is susceptible to degradation under typical cell culture conditions. The primary factors contributing to this instability are:
-
pH: Flavonoids are generally more stable in slightly acidic conditions and tend to degrade in neutral to alkaline environments (pH > 7.0). Standard cell culture media are typically buffered around pH 7.2-7.4, which can promote the degradation of this compound.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of flavonoids.
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate the degradation process.
-
Oxidation: this compound, as an antioxidant, can be consumed by scavenging reactive oxygen species (ROS) that may be present in the media or generated by cells. The presence of metal ions in media supplements can also catalyze oxidation.
Q2: How should I prepare and store my this compound stock solutions?
A2: Proper preparation and storage of stock solutions are critical for maintaining the stability of this compound.
-
Solvent Selection: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and to a lesser extent, ethanol. DMSO is a common choice for preparing high-concentration stock solutions.
-
Storage Temperature: Stock solutions should be stored at low temperatures to minimize degradation. Storage at -20°C is suitable for short-term use (weeks), while -80°C is recommended for long-term storage (months).
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Protection: Always store stock solutions in amber-colored vials or tubes wrapped in foil to protect them from light.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments when using this compound?
A3: While DMSO is an effective solvent for this compound, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically not exceeding 0.1% to 0.5%, to avoid solvent-induced cytotoxicity that could confound your experimental results. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am observing inconsistent results in my experiments with this compound. What are some common sources of variability?
A4: Inconsistent results can stem from several factors related to the handling of this compound and the experimental setup:
-
Compound Degradation: As discussed, the degradation of this compound in stock solutions or in the final culture medium is a primary cause of variability. Always use freshly prepared dilutions from a properly stored stock.
-
Inaccurate Pipetting: Due to the small volumes often used, any pipetting inaccuracies can lead to significant variations in the final concentration.
-
Cell Passage Number: The responsiveness of cells to treatment can change with increasing passage number. It is good practice to use cells within a consistent and defined passage number range for all experiments.
-
Plate Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can alter the concentration of this compound. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for your experimental conditions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no biological activity of this compound | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the experimental setup. 2. Incorrect concentration: Errors in calculation or dilution. 3. Cellular resistance or insensitivity. | 1. Verify compound integrity: Prepare a fresh stock solution of this compound. Protect all solutions from light and minimize their time at 37°C before adding to cells. 2. Recalculate and re-prepare dilutions: Double-check all calculations for preparing working solutions. 3. Test a higher concentration range: Perform a dose-response experiment to determine the effective concentration for your specific cell line and endpoint. 4. Include a positive control: Use a compound known to elicit the expected response to ensure the assay is working correctly. |
| High background or off-target effects | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound precipitation: this compound may precipitate out of the aqueous culture medium. | 1. Reduce solvent concentration: Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration. 2. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. If precipitation occurs, try preparing a lower concentration stock solution. |
| Poor reproducibility between experiments | 1. Inconsistent this compound activity: Due to degradation during storage or handling. 2. Variability in cell culture: Differences in cell density, passage number, or growth phase. 3. Inconsistent incubation times. | 1. Standardize compound handling: Always use freshly prepared dilutions from single-use aliquots of a validated stock solution. 2. Standardize cell culture procedures: Use cells within a narrow passage number range, seed cells at a consistent density, and ensure they are in a logarithmic growth phase at the time of treatment. 3. Maintain consistent timing: Adhere strictly to the planned incubation times for all experiments. |
Section 3: Data Presentation on this compound Stability
While specific quantitative data on the degradation kinetics of this compound under various experimental conditions are not extensively available in the public domain, the following table summarizes the qualitative stability and solubility information based on general knowledge of flavonoids and available product information. Researchers should perform their own stability assessments under their specific experimental conditions.
| Parameter | Condition | General Stability/Solubility | Recommendation |
| pH | Acidic (pH < 7) | Generally more stable | Use buffered solutions in the desired pH range for in vitro assays where possible. |
| Neutral to Alkaline (pH ≥ 7) | Prone to degradation | Minimize exposure to neutral/alkaline aqueous solutions. Prepare fresh for each experiment. | |
| Temperature | -80°C | High stability (months) | Recommended for long-term storage of stock solutions. |
| -20°C | Good stability (weeks to a month) | Suitable for short-term storage of stock solutions. | |
| 4°C | Limited stability | Not recommended for storage of solutions. | |
| Room Temperature (in solution) | Low stability | Avoid leaving solutions at room temperature for extended periods. | |
| 37°C (in culture medium) | Susceptible to degradation | Prepare fresh dilutions and add to cells immediately. | |
| Light | Exposure to UV/ambient light | Prone to photodegradation | Protect solutions from light using amber vials or foil. |
| Solvents | DMSO | ~20 mg/mL | Prepare high-concentration stock solutions. |
| DMF | ~30 mg/mL | Alternative solvent for stock solutions. | |
| Ethanol | Slightly soluble | May require heating and sonication for dissolution. | |
| Freeze-Thaw Cycles | Repeated cycles | Can lead to degradation | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol: Investigating the Effect of this compound on LPS-Induced NF-κB and MAPK Signaling in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for ELISA (for PGE2 measurement)
-
Reagents and antibodies for Western Blot analysis (Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin; Secondary antibody: HRP-conjugated)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western Blot) and allow them to adhere overnight.
-
-
This compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time points (e.g., 30 minutes for MAPK phosphorylation, 1 hour for NF-κB activation, 24 hours for PGE2 production).
-
-
Sample Collection and Analysis:
-
For ELISA (PGE2): After 24 hours of LPS stimulation, collect the cell culture supernatant. Measure the concentration of PGE2 using a commercial ELISA kit according to the manufacturer's instructions.
-
For Western Blot Analysis:
-
After the appropriate stimulation time, wash the cells with ice-cold PBS and lyse them with protein lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
-
Protocol: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit upon stimulation.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
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This compound and stimulant (e.g., TNF-α or LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips placed in a multi-well plate and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for the desired time.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (green) and DAPI (blue) channels.
-
Analyze the images to assess the localization of p65. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus, resulting in overlapping green and blue signals.
-
Section 5: Mandatory Visualizations
This section provides diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows related to this compound research.
Caption: this compound's inhibition of the MAPK signaling pathway.
Caption: this compound's inhibitory action on the NF-κB signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
Calculating appropriate dosage of Chrysoeriol for cell culture.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dosage of Chrysoeriol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in cell culture experiments?
A typical starting point for this compound concentration in cell culture is between 10 µM and 50 µM.[1] However, the optimal concentration is highly dependent on the cell line and the specific biological effect being investigated. For instance, the half-maximal inhibitory concentration (IC50) for A549 human lung cancer cells is approximately 15 µM, while normal MRC-5 lung cells show much lower cytotoxicity with an IC50 of about 93 µM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO and DMF and only slightly soluble in ethanol.[4] A common practice is to prepare a high-concentration stock solution in DMSO.[4][5] For example, a 20 mg/ml stock solution can be prepared in DMSO.[4][6] When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q3: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways in cancer cells. These include:
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Inhibition of Pro-Survival Pathways: this compound can inactivate the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, both of which are crucial for cancer cell proliferation and survival.[2][7]
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Induction of Apoptosis and Autophagy: It can induce autophagy in lung cancer cells, evidenced by the upregulation of Beclin-1 and LC3-II.[2][7] It also promotes apoptosis through the modulation of Bcl-2 family proteins.[2]
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Cell Cycle Arrest: this compound can cause cell cycle arrest at the sub-G1/G0 phase.[2][7]
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Anti-inflammatory Effects: In breast cancer cells, it has been shown to reduce TNFα-induced expression of CYP19 (aromatase) by inhibiting the ERK/MAPK-mediated expression of EGR-1.[8]
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Antioxidant Response: this compound can also activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.[9][10]
Q4: Is this compound cytotoxic to normal cells?
This compound has demonstrated selective cytotoxicity against cancer cells. For example, its IC50 value in normal MRC-5 lung cells (93 µM) is significantly higher than in A549 lung cancer cells (15 µM), indicating a favorable therapeutic window.[2][3] However, it is crucial to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | 1. High sensitivity of the cell line. 2. Solvent (e.g., DMSO) toxicity. 3. Impure this compound compound. | 1. Perform a dose-response curve starting from a much lower concentration (e.g., 1-5 µM). 2. Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. Run a vehicle control (medium with the same amount of DMSO) to confirm. 3. Verify the purity of your this compound stock. |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density. 2. Differences in incubation time. 3. Instability of the compound in media. 4. Variations in experimental conditions.[11] | 1. Maintain a consistent cell seeding density for all experiments. 2. Use a standardized incubation time for drug treatment. 3. Prepare fresh dilutions of this compound from the stock solution for each experiment. 4. Standardize all experimental parameters, including media formulation and temperature.[11] |
| No observable effect at tested concentrations | 1. The chosen cell line is resistant to this compound. 2. The concentration range is too low. 3. The endpoint being measured is not affected by this compound in that cell line. | 1. Test a higher concentration range. 2. Consider testing other cancer cell lines known to be sensitive to this compound. 3. Investigate different cellular mechanisms, such as apoptosis, cell cycle, or specific signaling pathways. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | ~15 | [2][3] |
| MRC-5 | Normal Human Lung Fibroblast | ~93 | [2][3] |
| MCF-7 | Human Breast Adenocarcinoma | >20 (non-toxic below this) | [8] |
| A498 | Human Renal Carcinoma | 20 (used in combination therapy) | [12] |
| ACHN | Human Renal Carcinoma | 20 (used in combination therapy) |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [4][6] |
| DMF | ~30 mg/mL | [4][6] |
| Ethanol | Slightly Soluble | [4] |
Experimental Protocols & Visualizations
Experimental Workflow for Determining Optimal Dosage
The following workflow provides a general framework for determining the effective dose of this compound for your cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. In vitro and in vivo cytotoxic effects of this compound in human lung carcinoma are facilitated through activation of autophagy, sub-G1/G0 cell cycle arrest, cell migration and invasion inhibition and modulation of MAPK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Chemosensitized Renal Cell Carcinoma (RCC) Cell Lines to Trigger TRAIL Induced Apoptosis In Vitro by Up‐Regulating Pro‐Apoptotic and Down‐Regulating Anti‐Apoptotic Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Chrysoeriol Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges associated with the autofluorescence of Chrysoeriol in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a problem?
A1: this compound is a natural flavonoid that, like many similar compounds, exhibits intrinsic fluorescence, known as autofluorescence.[1][2] This property means it can emit light upon excitation, even without the addition of a specific fluorescent label. This becomes a significant issue in imaging studies because the autofluorescence signal can obscure the signal from the intended fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to distinguish the specific signal from the background noise.[3] Flavonoids typically fluoresce when excited with UV or blue light, with their emission often falling into the green, yellow, and orange parts of the spectrum.[1][4]
Q2: How can I determine if autofluorescence from this compound or other sources is impacting my experiment?
A2: The most straightforward method is to prepare an unstained control sample.[3][5] This control should undergo all the same processing steps as your experimental samples, including fixation and this compound treatment, but without the addition of any fluorescent antibodies or dyes.[3][6] Imaging this unstained sample using the same settings (e.g., laser power, gain, filter sets) as your stained samples will reveal the intensity, localization, and spectral properties of the autofluorescence.[6]
Q3: What are the primary strategies for overcoming autofluorescence in imaging studies involving this compound?
A3: There are four main approaches to combat autofluorescence:
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Strategic Fluorophore Selection: Choose fluorescent dyes that emit light in a spectral range where this compound and endogenous autofluorescence are minimal.[3]
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Chemical Quenching: Use chemical reagents to reduce or eliminate the autofluorescence signal before imaging.[3][4]
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Sample Preparation Optimization: Modify fixation and handling protocols to minimize the generation of autofluorescence.[3]
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Computational Correction: Employ software-based techniques like spectral unmixing to digitally separate the specific signal from the autofluorescence background after image acquisition.[4][7]
Q4: Which fluorophores are recommended to minimize interference from this compound's autofluorescence?
A4: Since flavonoid autofluorescence is most prominent in the blue-to-green spectrum (approximately 350–550 nm), the most effective strategy is to use fluorophores that emit in the red and far-red regions of the spectrum (620–750 nm).[4][5] Dyes such as Alexa Fluor 647, DyLight 649, or CoralLite 647 are excellent choices.[4][8] Additionally, using brighter fluorophores like Phycoerythrin (PE) or Allophycocyanin (APC) can help increase the signal-to-background ratio, making your specific signal easier to detect against any residual autofluorescence.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue Description | Possible Cause(s) | Recommended Solution(s) |
| High, diffuse background fluorescence across the sample, particularly in the green channel. | 1. This compound Autofluorescence: The compound itself is fluorescent. 2. Endogenous Flavonoids: The biological sample may contain other autofluorescent flavonoids.[1] 3. Fixation-Induced Autofluorescence: Aldehyde fixatives (formaldehyde, glutaraldehyde) can react with amines to create fluorescent products.[3][8][9] | 1. Shift Fluorophores: Move to red or far-red emitting dyes.[5][6] 2. Chemical Quenching: Treat samples with Sodium Borohydride (for aldehyde-induced fluorescence) or a commercial quenching agent.[3][4] 3. Spectral Unmixing: If using a confocal microscope with a spectral detector, use this feature to separate the this compound signal from your probe's signal.[4] |
| Bright, punctate or granular background fluorescence, especially in aged cells or tissues. | Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in cells over time and are highly autofluorescent across a broad spectrum.[8] | 1. Sudan Black B (SBB) Treatment: SBB is a lipophilic dye that effectively quenches lipofuscin autofluorescence.[4][8][9] See Protocol 2 for details. 2. Note: SBB can have some fluorescence in the far-red channel, which should be considered when designing your imaging panel.[8] |
| Structural features like blood vessels or extracellular matrix are brightly fluorescent. | Endogenous Proteins: Structural proteins like collagen and elastin are naturally autofluorescent, typically in the blue-green region.[3][5] | 1. Fluorophore Selection: This is the primary solution. Avoid channels where collagen and elastin fluoresce (typically below 550 nm). 2. Commercial Kits: Reagents like TrueVIEW™ are designed to quench autofluorescence from multiple sources, including collagen.[4][8] |
| Low signal-to-noise ratio; the specific signal is weak and difficult to distinguish from the background. | 1. Suboptimal Reagent Concentration: The concentration of the fluorescent probe or antibody may be too low. 2. High Autofluorescence: The background signal is overpowering the specific signal. | 1. Titrate Reagents: Optimize the concentration of your fluorescent probes and antibodies to maximize the specific signal.[5] 2. Use Brighter Dyes: Switch to fluorophores with a higher quantum yield (e.g., PE, APC).[5] 3. Implement Quenching: Apply the appropriate chemical quenching protocol based on the source of autofluorescence. |
Summary of Autofluorescence Reduction Techniques
The following table summarizes and compares the primary methods for mitigating autofluorescence.
| Technique | Description | Advantages | Disadvantages | Best Suited For |
| Far-Red Fluorophore Selection | Using dyes that emit light at longer wavelengths (>620 nm) where autofluorescence is minimal.[4][5] | Simple to implement; highly effective; avoids chemical treatments that could alter the sample. | Requires appropriate filters and detectors on the microscope; may not be suitable for all experimental designs. | Nearly all experiments where autofluorescence is a concern, especially those involving flavonoids like this compound. |
| Chemical Quenching (e.g., NaBH₄, Sudan Black B) | Applying a chemical reagent that reduces the fluorescence of interfering molecules.[4] | Can significantly reduce strong autofluorescence; compatible with most standard microscopes. | May slightly reduce the specific signal; requires careful optimization; may not work for all sources of autofluorescence. | Tissues with very high autofluorescence from fixation (NaBH₄) or lipofuscin (Sudan Black B).[3][8] |
| Spectral Unmixing | A computational method that uses the full emission spectrum of the sample to separate the signals from different fluorophores and autofluorescence.[4] | Highly specific; can distinguish between signals with highly overlapping spectra; non-invasive. | Requires a confocal microscope equipped with a spectral detector and appropriate software; can be complex to set up. | Multi-color imaging experiments where spectral overlap between the probe and autofluorescence is unavoidable. |
| Optimized Fixation | Using non-aldehyde fixatives like cold methanol or ethanol, or minimizing the duration of aldehyde fixation.[5][10] | Can prevent the creation of a major source of autofluorescence. | Organic solvents may not be suitable for all antigens or tissues; may alter cell morphology. | Immunofluorescence on cell cultures or for antigens known to be compatible with alcohol fixation. |
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to be used on tissue sections or cells fixed with formaldehyde or glutaraldehyde.
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Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded ethanol series to distilled water. For cell coverslips, proceed to the next step after fixation and washing.
-
Wash: Wash the samples thoroughly with Phosphate-Buffered Saline (PBS).
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Prepare NaBH₄ Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ is reactive; prepare the solution immediately before use in a well-ventilated area.[3]
-
Incubation: Immerse the samples in the NaBH₄ solution and incubate for 10-15 minutes at room temperature.
-
Wash: Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of NaBH₄.
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Staining: Proceed with your standard immunofluorescence staining protocol (blocking, primary and secondary antibody incubations).
Protocol 2: Sudan Black B (SBB) Treatment for Lipofuscin Autofluorescence
This protocol is typically performed after the immunofluorescence staining is complete.
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Perform Staining: Complete your entire staining protocol, including primary and secondary antibody incubations and all final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B by dissolving it in 70% ethanol. Stir for 10-15 minutes and filter the solution through a 0.2 µm filter to remove any undissolved particles.[4]
-
Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature, protected from light.[4]
-
Wash: Briefly wash the slides in 70% ethanol to remove excess SBB, followed by extensive washing in PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium and proceed to imaging.
Visualizations
Decision Workflow for Mitigating this compound Autofluorescence
The following workflow can guide you in selecting the appropriate strategy to overcome autofluorescence in your specific experimental context.
Caption: A decision workflow to guide researchers in selecting the appropriate method for autofluorescence reduction.
This compound and the Nrf2 Antioxidant Signaling Pathway
This compound has been shown to exert antioxidant effects, partly through the activation of the Nrf2 signaling pathway.[11] This pathway is a common subject of study for researchers investigating the therapeutic potential of flavonoids.
References
- 1. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 11. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize matrix effects in LC-MS analysis of Chrysoeriol?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Chrysoeriol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.
Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent peak areas, and poor reproducibility are classic signs of matrix effects, particularly ion suppression. This phenomenon occurs when matrix components compete with this compound for ionization, thereby reducing its signal intensity. To confirm the presence and extent of matrix effects, you can perform a post-extraction spike analysis.
Q3: How can I minimize matrix effects in my this compound LC-MS analysis?
A3: A multi-faceted approach is the most effective strategy for minimizing matrix effects. This includes:
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Robust Sample Preparation: Employing effective sample cleanup techniques is the first and most critical step to remove interfering matrix components. For this compound, a flavonoid, Solid-Phase Extraction (SPE) is a highly effective method.
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Optimized Chromatographic Conditions: Fine-tuning your LC method to achieve baseline separation between this compound and co-eluting matrix components is crucial.
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Use of an Appropriate Internal Standard: Incorporating a stable isotope-labeled (SIL) internal standard of this compound can compensate for any remaining matrix effects. If a SIL internal standard is not available, a structurally similar compound that does not co-elute with this compound or other matrix components can be used.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to your sample matrix can help to compensate for matrix effects.
Q4: What are the recommended sample preparation techniques for reducing matrix effects when analyzing this compound in plasma?
A4: For the analysis of this compound in plasma, several sample preparation techniques can be employed to minimize matrix effects:
-
Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma samples. However, it may not effectively remove other matrix components like phospholipids.
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Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples. By using an appropriate sorbent, you can selectively retain and elute this compound while washing away a significant portion of the matrix components.
Q5: My results are still inconsistent even after implementing sample cleanup. What else can I do?
A5: If you are still observing significant matrix effects after optimizing your sample preparation, consider the following:
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Chromatographic Optimization: Further refine your LC method. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions, and gradient profiles to improve the separation of this compound from interfering matrix components.
-
Dilution: Diluting your sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.
-
Change Ionization Source: If you are using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as they can be less susceptible to matrix effects for certain compounds.
Quantitative Data Summary
The following table summarizes typical matrix effect data for flavonoids structurally similar to this compound in plasma, as specific quantitative data for this compound is limited in the literature. The matrix effect is expressed as the percentage of signal suppression or enhancement. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
| Analyte | Sample Preparation Method | Matrix Effect (%) | Reference |
| Luteolin | Protein Precipitation | 85 - 115 | [1] |
| Apigenin | Protein Precipitation | 90 - 110 | [1] |
| Luteolin | Solid-Phase Extraction | 95 - 105 | [1] |
| Apigenin | Solid-Phase Extraction | 98 - 102 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol describes a general procedure for the extraction of this compound from human plasma using a polymeric reversed-phase SPE cartridge.
1. Materials:
-
Human plasma
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
2. Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of IS solution and vortex for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less non-polar interferences.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Experimental Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Process a blank plasma sample through the entire extraction procedure (Protocol 1). In the final step, reconstitute the dried extract with the this compound standard solution from Set A.
-
Set C (Pre-Spiked Matrix): Spike a blank plasma sample with the this compound standard to achieve the same final concentration as in Set A and B. Process this spiked sample through the entire extraction procedure.
2. LC-MS Analysis:
-
Analyze all three sets of samples by LC-MS.
3. Calculation of Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
Experimental Protocol 3: LC-MS/MS Analysis of this compound
This protocol is based on a validated method for the simultaneous analysis of luteolin and its metabolites, including this compound, in rat plasma.[1]
1. Liquid Chromatography (LC) System:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.5% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-8 min: 10-90% B (linear gradient)
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
2. Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI), negative ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 298.9 → 283.9
-
Internal Standard (e.g., Luteolin): m/z 284.9 → 132.9
-
-
Ion Source Parameters (example):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Workflow for Minimizing Matrix Effects
The following diagram illustrates a systematic workflow for identifying, quantifying, and minimizing matrix effects in the LC-MS analysis of this compound.
Caption: Workflow for minimizing matrix effects in LC-MS analysis.
References
Technical Support Center: Optimizing Blood-Brain Barrier Permeability of Chrysoeriol
Welcome to the technical support center for researchers focusing on the central nervous system (CNS) delivery of Chrysoeriol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental conditions for crossing the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain a research focus? A1: this compound is a natural flavonoid compound found in various plants.[1] It has demonstrated significant pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] In animal models of cerebral ischemia, this compound has been shown to reduce the area of brain infarction, inhibit pro-inflammatory cytokines, and reduce neuronal apoptosis, suggesting its potential as a therapeutic agent for neurological disorders like stroke.[2][4] The primary challenge is its limited ability to cross the highly selective blood-brain barrier, which is essential for it to exert its effects within the CNS.
Q2: What are the main challenges in getting this compound across the blood-brain barrier (BBB)? A2: The BBB is a complex barrier formed by specialized endothelial cells with tight junctions, pericytes, and astrocytic foot processes that strictly controls the passage of substances into the brain.[5] Key challenges for compounds like this compound include:
-
Low Passive Permeability: While the lipophilicity of flavonoids is a key determinant of their ability to traverse the BBB, suboptimal lipophilicity can limit passive diffusion.[6][7][8]
-
Efflux Transporters: Flavonoids can be actively pumped out of the brain endothelial cells back into the bloodstream by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6][9][10] This active efflux is a major mechanism limiting the brain accumulation of many drugs.[10][11]
-
Metabolism: this compound may be subject to metabolism either systemically or at the BBB itself, reducing the concentration of the active compound available to enter the brain.
Q3: What are the most promising strategies to enhance this compound's BBB penetration? A3: Several innovative strategies are being explored to enhance the CNS delivery of therapeutic agents:
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles like PLGA) can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[12][13][14] Surface modifications, such as coating with polysorbate 80 or adding specific ligands, can further enhance brain targeting.[12][15]
-
Chemical Modification (Prodrugs): Modifying this compound's chemical structure to create a more lipophilic prodrug can increase its passive diffusion across the BBB.[16][17] The prodrug is then converted back to the active this compound within the brain.
-
Inhibition of Efflux Pumps: Co-administration of this compound with inhibitors of P-gp or BCRP can block the efflux mechanism, thereby increasing its intracellular concentration in brain endothelial cells and subsequent brain penetration.[6][18]
-
Intranasal Delivery: This non-invasive approach bypasses the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves.[16][18]
Troubleshooting In Vitro BBB Permeability Assays
This guide addresses common issues encountered during in vitro BBB experiments, typically using Transwell models with brain endothelial cell lines (e.g., hCMEC/D3, bEnd.3).
Illustrative Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for assessing this compound's BBB permeability using a Transwell model.
| Problem | Possible Causes | Recommended Solutions |
| Low TEER (Transendothelial Electrical Resistance) Values | 1. Cell monolayer is not fully confluent.[19]2. Cells are at a high passage number and have lost barrier properties.[19]3. Contamination of the cell culture.[19]4. Incomplete coating of the Transwell membrane. | 1. Extend the culture period to allow cells to form tight junctions.[19]2. Use lower passage cells for experiments.[19]3. Discard the culture and start with a fresh, uncontaminated vial of cells.[19]4. Ensure the entire surface of the membrane is evenly coated according to protocol. |
| High Variability in Permeability Results | 1. Inconsistent cell seeding density.[19]2. Leakage around the Transwell insert.[19]3. Temperature fluctuations during the assay.[19]4. Inconsistent sampling times or volumes. | 1. Use a cell counter to ensure consistent seeding density across all wells.[19]2. Check that inserts are properly seated in the wells. Use a paracellular marker like Lucifer yellow to check for leaks.[19]3. Perform all incubation steps in a calibrated, stable 37°C incubator.[19]4. Use a precise timer and calibrated pipettes for all sampling steps.[19] |
| Low Apparent Permeability (Papp) of this compound | 1. This compound has inherently low lipophilicity.[7]2. Active efflux by transporters like P-gp and BCRP.[6]3. Adsorption of the compound to plasticware.[19]4. Degradation of the compound in the assay medium. | 1. Test formulations designed to increase permeability, such as encapsulation in nanoparticles.[12]2. Perform the assay with and without known efflux pump inhibitors (e.g., Verapamil for P-gp) to quantify the impact of efflux.[6]3. Use low-protein-binding plates and pipette tips.[19] Determine recovery by measuring the initial concentration in the donor chamber at the end of the experiment.4. Check the stability of this compound in the assay buffer at 37°C over the experiment's duration. |
Quantitative Data Summary
The following tables provide illustrative data on how different optimization strategies could enhance the BBB permeability of a model flavonoid like this compound.
Table 1: Illustrative Physicochemical Properties and In Vitro Permeability
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Papp (x 10⁻⁶ cm/s) * |
| This compound (Free Drug) | N/A | N/A | N/A | 0.5 ± 0.1 |
| This compound-PLGA Nanoparticles | 150 ± 10 | -25 ± 3 | 85 ± 5 | 2.1 ± 0.3 |
| This compound-Liposomes | 120 ± 8 | -15 ± 2 | 90 ± 4 | 1.8 ± 0.2 |
| Free Drug + P-gp Inhibitor | N/A | N/A | N/A | 1.5 ± 0.2 |
*Papp values are measured using an in vitro hCMEC/D3 Transwell model. Data are presented as mean ± SD (n=3).
Table 2: Illustrative In Vivo Brain Concentration Data
| Formulation | Administration Route | Dose (mg/kg) | Brain Concentration (ng/g) at 2h post-dose * | Brain-to-Plasma Ratio |
| This compound (Free Drug) | Intravenous (IV) | 10 | 15 ± 4 | 0.05 |
| This compound-PLGA Nanoparticles | Intravenous (IV) | 10 | 75 ± 12 | 0.25 |
| This compound (Free Drug) | Intranasal | 10 | 95 ± 15 | N/A |
*Brain tissue concentrations measured by LC-MS/MS in a murine model. Data are presented as mean ± SD (n=5).
Experimental Protocols & Methodologies
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
This protocol describes a standard method for assessing the permeability of this compound formulations across a brain endothelial cell monolayer.
-
Cell Culture and Monolayer Formation:
-
Coat the apical side of Transwell inserts (0.4 µm pore size) with rat tail collagen type I.
-
Seed human cerebral microvascular endothelial cells (hCMEC/D3) at a density of 5 x 10⁴ cells/cm².
-
Culture for 5-7 days in complete endothelial growth medium, changing the medium every 2 days.
-
-
Barrier Integrity Measurement:
-
Permeability Assay:
-
Gently wash the cell monolayer twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Add 0.5 mL of HBSS containing the this compound formulation (e.g., 10 µM) to the apical (donor) chamber.
-
Add 1.5 mL of fresh HBSS to the basolateral (receiver) chamber. To assess the role of efflux, a parallel set of wells can include a P-gp inhibitor in both chambers.
-
Incubate the plate at 37°C with gentle orbital shaking to minimize the unstirred water layer.[20]
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a 200 µL aliquot from the basolateral chamber, immediately replacing it with 200 µL of fresh, pre-warmed HBSS.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where: dQ/dt is the cumulative amount of this compound in the receiver chamber over time, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the donor chamber.
-
Visualizing Pathways and Strategies
Challenges and Strategies for this compound BBB Penetration
Caption: Overcoming key BBB challenges with targeted optimization strategies.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits LPS-induced inflammatory pathways.[21]
References
- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoid-Based Nanomedicines in Alzheimer’s Disease Therapeutics: Promises Made, a Long Way To Go - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Nanoparticle-Based Drug Delivery Systems: An Inspiring Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration and Bioavailability of Chrysoeriol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chrysoeriol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to its oral administration and bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low oral bioavailability of this compound in my animal studies?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility. This limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes rapid and extensive metabolism, primarily in the intestines and liver. The main metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This rapid conversion to inactive metabolites significantly reduces the amount of active this compound reaching systemic circulation.
Q2: What are the expected pharmacokinetic parameters for this compound after oral administration?
A2: Pharmacokinetic data for pure this compound is limited. However, a study on the oral administration of Flos Chrysanthemi extract in rats provides some insight. It is important to note that these values can vary significantly based on the formulation and animal model.
Q3: What strategies can I employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as Solid Lipid Nanoparticles (SLNs) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.
-
Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating greater drug absorption.
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of UGT and SULT enzymes could potentially decrease the first-pass metabolism of this compound, thereby increasing its systemic exposure. However, this approach requires careful consideration of potential drug-drug interactions.
Q4: I am having trouble with the physical stability of my this compound nanoformulation (e.g., particle aggregation, drug leakage). What could be the cause?
A4: Instability in nanoformulations can arise from several factors:
-
Improper Surfactant/Lipid Selection: The choice of lipids and surfactants is critical for the stability of SLNs and SNEDDS. Inadequate stabilization can lead to particle aggregation.
-
Drug Expulsion: Over time, the crystalline structure of the lipid matrix in SLNs can change, leading to the expulsion of the encapsulated drug.
-
Incorrect Formulation Ratios: The ratio of oil, surfactant, and co-surfactant in SNEDDS is crucial for the formation of a stable nanoemulsion upon dilution in aqueous media.
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the molten lipid. | Screen various solid lipids to find one with the highest solubilizing capacity for this compound. |
| Drug partitioning into the external aqueous phase during preparation. | Optimize the homogenization speed and time. A higher speed and shorter time can sometimes reduce drug loss. |
| Precipitation of this compound upon cooling. | Ensure the drug remains solubilized in the lipid melt at the temperature of homogenization. Consider using a lipid with a lower melting point. |
Issue 2: Inconsistent Particle Size or Polydispersity Index (PDI) in Nanoformulations
| Potential Cause | Troubleshooting Step |
| Inadequate homogenization or sonication. | Optimize the energy input during preparation. For high-pressure homogenization, adjust the pressure and number of cycles. For ultrasonication, optimize the amplitude and time. |
| Aggregation of nanoparticles. | Ensure a sufficient concentration of a suitable stabilizer (surfactant). The choice of surfactant and its concentration is critical. |
| Ostwald ripening (for nanoemulsions). | Select an oil phase in which this compound is highly soluble to minimize the concentration gradient between droplets. |
Issue 3: Low Permeability of this compound in Caco-2 Cell Monolayer Assays
| Potential Cause | Troubleshooting Step |
| Low apical concentration due to poor aqueous solubility. | Prepare the dosing solution in a vehicle that enhances solubility, such as a buffer containing a small percentage of a co-solvent (e.g., DMSO), ensuring the final concentration of the co-solvent is non-toxic to the cells. |
| Efflux by P-glycoprotein (P-gp) or other transporters. | Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement. |
| Monolayer integrity issues. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer is intact. A significant drop in TEER may indicate cytotoxicity of the compound or formulation. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Flos Chrysanthemi Extract (100 mg/kg)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 18.3 ± 7.5 |
| Tmax (h) | 1.2 ± 0.4 |
| AUC(0-t) (ng·h/mL) | 68.9 ± 31.2 |
| T1/2 (h) | 3.1 ± 1.1 |
Data adapted from a study on Flos Chrysanthemi extract and may not be representative of pure this compound administration.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication
This protocol is a general guideline and should be optimized for specific experimental needs.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Accurately weigh the solid lipid and this compound. Heat the mixture 5-10°C above the melting point of the lipid until a clear, uniform molten liquid is formed.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
High-Pressure Homogenization: Homogenize at a specific pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).
-
Ultrasonication: Sonicate using a probe sonicator at a specific amplitude for a defined period.
-
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Caco-2 Cell Permeability Assay for this compound
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory's standardized procedure.
-
Preparation of Dosing Solution: Prepare the this compound dosing solution in HBSS at the desired concentration. The final concentration of DMSO should typically be less than 1% to avoid cytotoxicity.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B to A) for Efflux Assessment:
-
Follow a similar procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug permeation across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Visualizations
Validation & Comparative
Validating the anti-cancer effects of Chrysoeriol in breast cancer cell lines.
For Researchers, Scientists, and Drug Development Professionals
Chrysoeriol, a naturally occurring flavonoid, has garnered significant interest within the oncology research community for its potential anti-cancer properties. This guide provides a comparative analysis of its effects on breast cancer cell lines, supported by available experimental data. While comprehensive quantitative data for this compound remains under investigation, we will present analogous data from a closely related compound, Chrysophanol, to illustrate the potential anti-proliferative and pro-apoptotic effects. This guide also details the experimental protocols for key assays and visualizes the implicated signaling pathways.
Data Presentation: Comparative Efficacy
Precise IC50 values, apoptosis rates, and cell cycle analysis for this compound in common breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are not extensively documented in publicly available literature. However, to provide a comparative framework, we present data from studies on Chrysophanol, an anthraquinone that shares structural similarities and reported anti-cancer activities.
Table 1: Comparative Cytotoxicity of Chrysophanol in Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 | 48h | Not explicitly stated, but significant dose-dependent inhibition observed at 5, 10, and 20 µM[1] |
| MDA-MB-231 | 48h | Not explicitly stated, but significant dose-dependent inhibition observed at 5, 10, and 20 µM[1] |
Table 2: Chrysophanol-Induced Apoptosis and Cell Cycle Arrest in Breast Cancer Cell Lines
| Cell Line | Treatment | Apoptosis Rate (% of apoptotic cells) | Cell Cycle Arrest |
| MCF-7 | Chrysophanol (20 µM, 24h) | Significantly increased compared to control[1] | G1 phase arrest; dose-dependent increase in G1 and decrease in S phase population[1] |
| MDA-MB-231 | Chrysophanol (20 µM, 24h) | Significantly increased compared to control[1] | G1 phase arrest; dose-dependent increase in G1 and decrease in S phase population[1] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in cancer progression. In breast cancer cells, it has been demonstrated to inhibit the formation of carcinogenic estrogen metabolites by selectively inhibiting CYP1B1 activity[2]. Furthermore, it can suppress the expression of aromatase (CYP19), an enzyme crucial for estrogen synthesis, through the downregulation of the ERK/MAPK signaling pathway[3]. Studies in other cancer types suggest that this compound may also exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR and STAT3 signaling pathways[4][5][6].
Caption: Signaling pathways potentially modulated by this compound in breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of anti-cancer effects are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (or the compound of interest) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, p-STAT3, total STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
Caption: General experimental workflow for validating anti-cancer effects of this compound.
References
- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methoxyflavonoid, this compound, selectively inhibits the formation of a carcinogenic estrogen metabolite in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of PI3K/Akt/mTOR pathway in this compound-induced apoptosis of rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Chrysoeriol and Luteolin
A detailed guide for researchers and drug development professionals on the relative antioxidant potential of two prominent flavonoids, supported by experimental data and mechanistic insights.
Chrysoeriol and Luteolin, two closely related flavonoids, are recognized for their significant antioxidant properties. This guide provides a comprehensive comparison of their antioxidant capacities, drawing upon data from established in vitro assays and exploring the underlying molecular signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as antioxidant agents.
Quantitative Antioxidant Capacity
The antioxidant activities of this compound and Luteolin have been evaluated using various standard assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 11.9[1] | Data Not Available |
| Luteolin | 13.2 ± 0.18[2] | 17.3 ± 0.82[2] |
Note: The available data for a direct comparison of the Oxygen Radical Absorbance Capacity (ORAC) for both compounds is limited.
Based on the available DPPH assay data, this compound exhibits a slightly lower IC50 value compared to Luteolin, suggesting a marginally higher potency in scavenging this particular synthetic radical. However, it is important to note that the antioxidant efficacy of a compound can vary depending on the specific radical species and the assay methodology.
Mechanisms of Action: A Look into Signaling Pathways
The antioxidant effects of this compound and Luteolin are not solely dependent on direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways involved in the cellular antioxidant response.
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[3][4][5]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating Nrf2, this compound enhances the cell's endogenous defense mechanisms against oxidative stress. Additionally, this compound has been reported to inhibit pro-inflammatory pathways such as NF-κB and STAT3 , and modulate the p38 MAPK and PI3K/AKT pathways, which are also involved in the cellular response to oxidative stress[1][6].
Luteolin also demonstrates a significant ability to modulate key signaling pathways. It has been shown to activate the Nrf2 pathway, similar to this compound, leading to the upregulation of antioxidant enzymes[3][4]. Furthermore, Luteolin is known to inhibit the pro-inflammatory NF-κB pathway and modulate the PI3K/Akt signaling cascade, both of which play crucial roles in mediating the cellular response to oxidative damage and inflammation.
Caption: Signaling pathways modulated by this compound and Luteolin.
Experimental Protocols
The following are standardized methodologies for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, Luteolin) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent to prepare a series of concentrations.
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample or standard to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Caption: Experimental workflow for the ABTS antioxidant assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it to the working concentration in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer.
-
Prepare a series of Trolox standards.
-
-
Sample Preparation: Dissolve the test compounds in a suitable solvent.
-
Assay Procedure (96-well black microplate):
-
Add 25 µL of sample, standard, or blank (solvent) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.
Caption: Experimental workflow for the ORAC antioxidant assay.
Conclusion
Both this compound and Luteolin are potent flavonoids with significant antioxidant capacities. The available data suggests that this compound may have a slightly stronger direct radical scavenging activity in the DPPH assay compared to Luteolin. However, both compounds exert their antioxidant effects through the modulation of critical cellular signaling pathways, including the activation of the Nrf2 antioxidant response element and the inhibition of pro-inflammatory pathways.
For researchers and drug development professionals, the choice between these two flavonoids may depend on the specific application and the desired biological outcome. Further head-to-head comparative studies, particularly utilizing the ABTS and ORAC assays, are warranted to provide a more complete and definitive comparison of their antioxidant potential. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for future investigations into the therapeutic applications of these promising natural compounds.
References
- 1. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of this compound 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains [mdpi.com]
- 6. researchgate.net [researchgate.net]
Chrysoeriol vs. Diosmetin: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related flavonoids, Chrysoeriol and Diosmetin. Both are O-methylated derivatives of luteolin and have garnered significant interest in the scientific community for their potential therapeutic applications. This document summarizes their performance in key biological assays, presents available quantitative data, details relevant experimental protocols, and illustrates the signaling pathways they modulate.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Diosmetin |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines.[1][2] | Demonstrates pro-apoptotic and anti-proliferative effects in several cancers.[1] |
| Anti-inflammatory | Reduces the production of pro-inflammatory mediators.[2][3] | Shows potent anti-inflammatory properties by inhibiting key signaling pathways.[4] |
| Antioxidant | Possesses radical scavenging and antioxidant enzyme-inducing capabilities.[2] | Exhibits significant antioxidant effects by modulating cellular antioxidant systems.[5][6] |
| Antibacterial | Active against various Gram-positive and Gram-negative bacteria.[7] | Shows antimicrobial properties.[1] |
| Neuroprotective | Demonstrates protective effects in models of neuroinflammation and neurodegeneration.[2] | Exhibits neuroprotective potential. |
| Metabolic Effects | Shows promise in regulating lipid metabolism. | Modulates pathways involved in metabolic disorders. |
Quantitative Comparison of Biological Activities
Disclaimer: The following tables summarize quantitative data from various studies. It is important to note that direct comparisons of absolute values (e.g., IC50, MIC) can be challenging due to variations in experimental conditions, cell lines, and methodologies between studies. A head-to-head comparative study under identical conditions would provide a more definitive assessment of relative potency.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Human Lung Cancer | 15[2] |
| MRC-5 (normal cells) | Human Lung Fibroblast | 93[2] | |
| Diosmetin | MDA-MB 468 | Breast Adenocarcinoma | ~10 (G1 arrest)[8] |
| HepG2 | Liver Cancer | ~40[9] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus MRSA 97-7 | 12[7] |
| E. coli | >50 | |
| L. monocytogenes | >50 | |
| Luteolin (parent compound) | S. aureus MRSA 97-7 | 50[7] |
Signaling Pathways and Mechanisms of Action
Both this compound and Diosmetin exert their biological effects by modulating key cellular signaling pathways.
This compound
This compound has been shown to modulate the NF-κB, STAT3, and Nrf2 signaling pathways .
-
NF-κB Pathway: By inhibiting the NF-κB pathway, this compound can suppress the expression of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects.[3]
-
STAT3 Pathway: this compound can inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival, leading to its anticancer effects.
-
Nrf2 Pathway: this compound can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
Caption: this compound's modulation of NF-κB, STAT3, and Nrf2 pathways.
Diosmetin
Diosmetin also influences the NF-κB, STAT3, and Nrf2 signaling pathways , showcasing a similar mechanistic profile to this compound.
-
NF-κB Pathway: Diosmetin effectively inhibits the NF-κB signaling cascade, leading to a reduction in the expression of inflammatory mediators.[4]
-
STAT3 Pathway: By suppressing STAT3 activation, Diosmetin can inhibit cancer cell proliferation and induce apoptosis.
-
Nrf2 Pathway: Diosmetin is known to activate the Nrf2 pathway, enhancing the cellular antioxidant defense system.[1]
Caption: Diosmetin's inhibitory and activatory roles in cellular signaling.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and Diosmetin.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change.
-
Preparation of DPPH solution: A stock solution of DPPH in methanol or ethanol is prepared.
-
Reaction mixture: Different concentrations of the test compound (this compound or Diosmetin) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
-
Enzyme and Substrate Preparation: A reaction mixture containing COX-2 enzyme, heme, and a buffer is prepared. The substrate, arachidonic acid, is also prepared.
-
Inhibitor Incubation: The test compound (this compound or Diosmetin) is pre-incubated with the enzyme mixture.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Reaction Termination: The reaction is stopped after a specific time.
-
Product Quantification: The amount of prostaglandin produced is quantified, typically using an ELISA or LC-MS.
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor. The IC50 value is then determined.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound (this compound or Diosmetin) are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Conclusion
This compound and Diosmetin are promising natural flavonoids with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects. Their mechanisms of action converge on key signaling pathways such as NF-κB, STAT3, and Nrf2. While the available data suggests that both compounds are biologically active, a lack of direct comparative studies makes it difficult to definitively conclude which is more potent for a specific application. Future head-to-head studies are warranted to elucidate their relative efficacy and therapeutic potential. This guide provides a foundational understanding for researchers to design further investigations into these valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Health Benefits and Pharmacological Aspects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer effects of the flavonoid diosmetin on cell cycle progression and proliferation of MDA-MB 468 breast cancer cells due to CYP1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Molecular Targets of Chrysoeriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chrysoeriol, a naturally occurring flavonoid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding its precise molecular targets is paramount for its development as a therapeutic agent. While comprehensive proteomic screens to identify the complete interactome of this compound are not yet extensively published, existing research provides significant insights into its mechanisms of action by identifying key protein targets and modulated signaling pathways.
This guide synthesizes the current knowledge on the molecular targets of this compound, drawing comparisons with the broader landscape of flavonoid-protein interactions. We provide an overview of established targets, detail the experimental methodologies typically employed for such investigations, and present the affected signaling pathways.
Quantitative Data on this compound's Molecular Interactions
The following table summarizes key molecular targets of this compound identified through various experimental approaches. It is important to note that while some of these interactions are direct, others are downstream effects of this compound's activity. For comparative purposes, data on alternative flavonoids or techniques are included where direct proteomic data for this compound is unavailable.
| Target Protein/Pathway | Cell Line/System | Method of Identification | Quantitative Effect of this compound | Alternative Compound/Method Comparison |
| PI3K/AKT/mTOR Pathway | Human multiple myeloma cells (RPMI 8226 and KM3) | Western Blot | Significant reduction in the expression of p-AKT (s473) and p-4eBP1 (t37/46). | This compound was identified as a selective PI3K-AKT-mTOR pathway inhibitor through a phosphorylated AKT-specific cytoblot high throughput assay[1]. |
| STAT3 Signaling | Melanoma cells (A375 and B16F10) | Western Blot, Molecular Dynamics Simulations, Surface Plasmon Resonance (SPR) | Inhibited the phosphorylation of STAT3 and downregulated STAT3-target genes. This compound was shown to bind to the protein kinase domain of Src, an upstream kinase of STAT3[2]. | This study provides strong evidence for direct interaction with an upstream regulator of a key signaling pathway[2]. |
| Nrf2 Signaling Pathway | Retinal Pigment Epithelium (RPE) cells | Western Blot, RT-qPCR | Markedly enhanced the expression of Nrf2 and its downstream antioxidant genes, particularly HO-1 and NQO-1[3][4][5]. | This highlights this compound's role in activating protective antioxidant responses[3][4][5]. |
| CYP1B1 | Human recombinant enzyme, MCF-7 breast cancer cells | In vitro enzyme activity assay | Selectively inhibited human recombinant CYP1B1-mediated activity in a competitive manner and inhibited E(2) hydroxylation catalyzed by CYP1B1[4]. | This demonstrates a direct inhibitory effect on a specific enzyme involved in estrogen metabolism. |
| EGR-1 | MCF-7 breast cancer cells | Reporter Assay, RT-PCR, Western Blot | Significantly inhibited TNFα-induced EGR1 promoter activity and prevented the TNFα-induced accumulation of EGR-1 protein in a dose-dependent manner[6][7]. | This study identified this compound as a potent inhibitor of a key transcription factor's expression[6][7]. |
| Xanthine Oxidase (XO) | Enzyme Assay | Affinity Selection Mass Spectrometry (AS-MS) | Potent inhibitory activity with an IC50 value of 0.5 µM, surpassing the standard inhibitor allopurinol (IC50 = 1.41 µM). | This is a direct molecular target identified through a high-throughput screening method, although not a global proteomics screen. |
Experimental Protocols
While a dedicated global proteomics study for this compound's targets is not yet prominent in the literature, the following protocols outline the standard methodologies used for identifying protein-drug interactions, drawing from studies on related flavonoids and general chemical proteomics principles.
Affinity Chromatography-Mass Spectrometry (Chemical Proteomics)
This method is a powerful tool for identifying direct binding partners of a small molecule from a complex protein mixture.
a) Probe Synthesis: this compound would be chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin) without significantly altering its bioactive conformation.
b) Affinity Purification:
-
An affinity matrix is prepared by immobilizing the biotinylated this compound onto streptavidin-coated beads.
-
A cell lysate (e.g., from cancer cells or other relevant cell types) is incubated with the this compound-bound beads.
-
Proteins that directly bind to this compound are "pulled down" with the beads.
-
Non-specifically bound proteins are removed through a series of washing steps.
-
The specifically bound proteins are eluted from the beads.
c) Protein Identification by Mass Spectrometry:
-
The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein bands are excised, digested into smaller peptides (typically with trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometry data is then used to search protein databases to identify the pulled-down proteins.
Western Blot Analysis
This technique is used to validate the effect of this compound on the expression or phosphorylation state of specific proteins identified through other means or hypothesized to be involved in its mechanism of action.
-
Cells are treated with various concentrations of this compound for a specified duration.
-
Total protein is extracted from the cells and quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., p-AKT, Nrf2).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified to determine the relative protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways known to be modulated by this compound and a typical workflow for identifying molecular targets using chemical proteomics.
Caption: Chemical proteomics workflow for this compound target identification.
Caption: Key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 4. A methoxyflavonoid, this compound, selectively inhibits the formation of a carcinogenic estrogen metabolite in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Profiling of Cells Treated with Chrysoeriol and a Look at its Alternatives, Luteolin and Apigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of the flavonoid chrysoeriol on various cell types. For a comprehensive understanding, its metabolic influence is compared with two structurally related and commonly studied flavonoids, luteolin and apigenin. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes associated cellular pathways to support further research and drug development endeavors.
Introduction to this compound and its Metabolic Significance
This compound is a naturally occurring flavonoid found in various plants, including rooibos tea and celery. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. A growing body of evidence suggests that many of these therapeutic effects are intrinsically linked to its ability to modulate cellular metabolism. Understanding the specific metabolic reprogramming induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Comparative Metabolic Profiling: this compound vs. Luteolin and Apigenin
While a direct head-to-head quantitative metabolomic study profiling the effects of this compound, luteolin, and apigenin under identical experimental conditions is not extensively available in the current literature, we can synthesize findings from various studies to draw a comparative picture. It is important to note that this compound is a 3'-O-methylated metabolite of luteolin, which may lead to differences in bioavailability and cellular uptake, consequently influencing their metabolic effects.[1]
Effects on Lipid Metabolism
Flavonoids are well-documented for their impact on lipid metabolism, a critical pathway in various diseases, including metabolic syndrome and cancer.
This compound:
-
In 3T3-L1 adipocytes, this compound has been shown to inhibit fat deposition.[2]
-
Treatment with this compound suppresses the expression of key adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs).[2]
-
It also downregulates the expression of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis.[2]
Luteolin:
-
Similar to this compound, luteolin has been observed to inhibit adipogenesis in 3T3-L1 cells.
-
One study suggests that luteolin may be more potent than other flavonoids, like quercetin, in inhibiting adipocyte differentiation, potentially through a more pronounced downregulation of PPARγ and C/EBPα.[3]
Apigenin:
-
Apigenin has also been shown to reduce the accumulation of lipids.[4]
-
Transcriptome and metabolome analyses have revealed that apigenin downregulates the expression of genes involved in fatty acid synthesis.[5]
Comparative Summary of Effects on Lipid Metabolism:
| Metabolic Parameter | This compound | Luteolin | Apigenin |
| Adipogenesis | Inhibits[2] | Inhibits[3] | Inhibits[4] |
| PPARγ Expression | Suppresses[2] | Suppresses[3] | - |
| C/EBPα Expression | Suppresses[2] | Suppresses[3] | - |
| Fatty Acid Synthase (FAS) | Suppresses[2] | Downregulates | Downregulates[5] |
Note: A direct quantitative comparison of potency is challenging due to variations in experimental setups across different studies.
Effects on Glucose Metabolism and Energy Homeostasis
Dysregulation of glucose metabolism is a hallmark of many diseases, including cancer (the Warburg effect).
This compound:
-
Studies have shown that this compound can modulate carbohydrate metabolizing enzymes.
Luteolin:
-
Luteolin has been reported to influence glucose uptake and metabolism in various cell types.
Apigenin:
-
In human pancreatic cancer cells, apigenin has been shown to affect glucose uptake and the expression of glucose transporter 1 (GLUT-1).[6]
-
It can also modulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to glucose metabolism.[6]
-
Both apigenin and the structurally similar flavonoid chrysin have been found to downregulate gluconeogenesis pathways.[7]
Comparative Summary of Effects on Glucose Metabolism:
| Metabolic Parameter | This compound | Luteolin | Apigenin |
| Glucose Uptake | Modulates | Modulates | Affects[6] |
| Gluconeogenesis | - | - | Downregulates[7] |
| PI3K/Akt Pathway | - | - | Modulates[6] |
Effects on Cancer-Related Metabolism
The metabolic reprogramming in cancer cells presents a therapeutic target for many natural compounds.
This compound:
-
In MCF-7 breast cancer cells, this compound selectively inhibits the formation of a carcinogenic estrogen metabolite, 4-hydroxyestradiol (4-OHE2), by inhibiting the activity of cytochrome P450 1B1 (CYP1B1).[2]
Luteolin:
-
Luteolin has been shown to induce apoptosis and affect the cell cycle in various cancer cell lines, processes that are tightly linked to cellular metabolism.[8]
Apigenin:
-
Apigenin has been demonstrated to downregulate metabolites involved in cholesterol biosynthesis, such as 7-dehydrocholesterol.[7]
-
It can also downregulate metabolites involved in uric acid synthesis, like xanthosine.[7]
-
In combination with chrysin, apigenin has been shown to suppress the activity of the p38-MAPK/AKT pathway in colorectal cancer cells, which can indirectly influence metabolic processes.[7]
Comparative Summary of Effects on Cancer-Related Metabolism:
| Metabolic Parameter/Pathway | This compound | Luteolin | Apigenin |
| Estrogen Metabolism (MCF-7) | Inhibits carcinogenic metabolite formation[2] | - | - |
| Cholesterol Biosynthesis | - | - | Downregulates[7] |
| Uric Acid Synthesis | - | - | Downregulates[7] |
| p38-MAPK/AKT Pathway | - | - | Suppresses (with Chrysin)[7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its metabolic effects by modulating several key signaling pathways. The following diagram illustrates a simplified overview of the Nrf2 signaling pathway, which is a crucial regulator of cellular antioxidant responses and is known to be activated by this compound.[9]
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Protocols
For researchers aiming to conduct their own comparative metabolic profiling studies, the following are generalized protocols for two of the most powerful techniques in the field: Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics and the Seahorse XF Analyzer.
LC-MS Based Metabolomics for Cultured Cells
This protocol provides a general workflow for untargeted metabolomics to obtain a broad snapshot of the metabolome.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Treat cells with this compound, Luteolin, Apigenin, or a vehicle control at predetermined concentrations and for a specific duration.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS).
-
Use appropriate chromatography columns (e.g., C18 for nonpolar metabolites, HILIC for polar metabolites) and mobile phase gradients to separate the metabolites.
4. Data Analysis:
-
Process the raw data using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.
-
Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites between treatment groups.
-
Identify metabolites using databases such as METLIN and the Human Metabolome Database (HMDB).
Caption: A typical workflow for LC-MS-based metabolomics.
Seahorse XF Analyzer for Real-Time Bioenergetic Profiling
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time data on mitochondrial respiration and glycolysis.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and form a monolayer.
2. Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
3. Assay Preparation:
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
-
Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., this compound, Luteolin, Apigenin) and mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
4. Assay Execution and Data Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR and ECAR, followed by measurements after each compound injection.
-
Analyze the data using the Seahorse Wave software to determine key bioenergetic parameters such as basal respiration, ATP production, and glycolytic capacity.
Conclusion
This compound, along with its related flavonoids luteolin and apigenin, demonstrates significant potential to modulate cellular metabolism, particularly in the context of lipid and glucose homeostasis, as well as cancer cell bioenergetics. While this guide provides a comparative overview based on existing literature, further direct comparative metabolomic studies are warranted to fully elucidate the nuanced differences in their mechanisms of action. The provided experimental protocols offer a foundation for researchers to conduct such investigations, ultimately contributing to the development of flavonoid-based therapeutic interventions for a range of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A methoxyflavonoid, this compound, selectively inhibits the formation of a carcinogenic estrogen metabolite in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nontargeted Metabolomics for Phenolic and Polyhydroxy Compounds Profile of Pepper (Piper nigrum L.) Products Based on LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Flavonoids—The Use of Apigenin in Medicine [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Antioxidative Effects of this compound via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Chrysoeriol: A Comparative Analysis of its Enzyme Inhibitory Efficacy
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the inhibitory effects of the flavonoid Chrysoeriol on key metabolic and inflammatory enzymes. This report provides a comparative analysis of this compound's potency against other known inhibitors, supported by experimental data and detailed protocols.
This compound, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide focuses on its well-documented inhibitory effects on four critical enzymes implicated in various pathological processes: Cyclooxygenase-2 (COX-2), Soluble Epoxide Hydrolase (sEH), Xanthine Oxidase (XO), and Aromatase (CYP19). By presenting a side-by-side comparison with established inhibitors, this document aims to provide a clear perspective on the potential of this compound as a therapeutic agent.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and its alternatives is summarized below. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.
| Target Enzyme | Inhibitor | IC50 Value (µM) |
| Cyclooxygenase-2 (COX-2) | This compound | Inhibition of expression demonstrated[1][2][3][4] |
| Celecoxib | 0.05[5] | |
| Luteolin | 36.6[6] | |
| Soluble Epoxide Hydrolase (sEH) | This compound | 11.6 µg/mL (approximately 38.6 µM)[7] |
| Luteolin-7-O-glucopyranoside | 14.4 µg/mL (approximately 31.5 µM)[7] | |
| Sulforaphane | 3.65[8] | |
| Phenyl isothiocyanate (PITC) | 7.5[8] | |
| Xanthine Oxidase (XO) | This compound | 2.487[9][10] |
| Allopurinol | 0.2 - 50 (wide range reported)[5] | |
| Febuxostat | 0.007[5] | |
| Luteolin | 8.21[11] | |
| Apigenin | 6.33[11] | |
| Aromatase (CYP19) | This compound | IC50 not explicitly stated, but inhibits expression[12][13] |
| Chrysin | 1.7 - 4.6[14][15] | |
| Apigenin | 1.7 - 20[15][16] | |
| Resveratrol | 15.8[15] | |
| Letrozole | 0.0003[17] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibition of the COX-2 signaling pathway.
References
- 1. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. 2.7. Xanthine Oxidase Inhibitory Activity Assay [bio-protocol.org]
- 11. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 12. This compound Prevents TNFα-Induced CYP19 Gene Expression via EGR-1 Downregulation in MCF7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. breastcanceroptions.org [breastcanceroptions.org]
- 15. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Chrysoeriol's Potent and Selective Inhibition of CYP1B1: A Comparative Guide for Researchers
For Immediate Release
In the landscape of oncological research and drug development, the cytochrome P450 enzyme CYP1B1 has emerged as a critical target due to its overexpression in a variety of human cancers and its role in metabolizing pro-carcinogens. A growing body of evidence highlights the potential of flavonoids to inhibit this enzyme, offering a promising avenue for chemoprevention and adjunctive cancer therapy. This guide provides a detailed comparison of the inhibitory effects of chrysoeriol and other notable flavonoids on CYP1B1, supported by experimental data and methodologies.
Quantitative Comparison of Flavonoid Inhibition on CYP1B1
This compound, a methoxyflavone, has demonstrated strong and selective inhibitory activity against CYP1B1.[1] While a precise IC50 value from a standardized assay is not uniformly reported across literature, its potency is evident from its selective nature. One study highlighted that this compound is five-fold more selective in its inhibition of CYP1B1 compared to the related enzyme, CYP1A1. The structural characteristics of methoxyflavonoids, such as this compound, contribute to a better fit within the active site of CYP1B1, leading to this enhanced and selective inhibition.[1]
For a comparative perspective, the inhibitory activities of other well-researched flavonoids against CYP1B1, as determined by the Ethoxyresorufin-O-deethylase (EROD) assay, are summarized below.
| Flavonoid | IC50 (µM) | Ki (µM) | Type of Inhibition |
| This compound | Data not uniformly available | - | Competitive |
| Apigenin | 3.1[2] | 0.06 - 5.96[2] | Competitive[2] |
| Myricetin | 3.0[2] | 0.06 - 5.96[2] | - |
| Kaempferol | 3.8[2] | 0.06 - 5.96[2] | - |
| Quercetin | 4.1[2] | 0.06 - 5.96[2] | Mixed[2] |
| Luteolin | ~2 (in MDA-MB-468 cells)[3] | - | - |
| Homoeriodictyol | 0.24[4] | - | - |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of a compound's inhibitory potency; lower values signify stronger inhibition. The data presented is compiled from various studies and experimental conditions may differ.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of CYP1B1 inhibition.
Ethoxyresorufin-O-deethylase (EROD) Assay
This assay is a widely used fluorometric method to determine the catalytic activity of CYP1A and CYP1B1 enzymes. The assay measures the O-deethylation of the substrate 7-ethoxyresorufin to the highly fluorescent product resorufin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a flavonoid against recombinant human CYP1B1 enzyme.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-ethoxyresorufin (substrate)
-
Flavonoid inhibitor (test compound)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions of the flavonoid inhibitor in the assay buffer. Prepare working solutions of the CYP1B1 enzyme, NADPH regenerating system, and 7-ethoxyresorufin in potassium phosphate buffer.
-
Assay Setup: In a 96-well plate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the various dilutions of the flavonoid inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for resorufin (typically around 530 nm excitation and 590 nm emission).
-
Data Analysis: Calculate the rate of resorufin formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a suitable dose-response curve.
Signaling Pathway Modulation
The expression of the CYP1B1 gene is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Flavonoids can modulate this pathway, thereby influencing CYP1B1 levels and activity.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1B1 expression and its inhibition by this compound.
Conclusion
The available data strongly suggest that this compound is a potent and selective inhibitor of CYP1B1. Its methoxy structure appears to be a key determinant of its efficacy. While direct comparative studies with a broad range of flavonoids using standardized IC50 assays are still needed for a complete quantitative ranking, the existing evidence positions this compound as a highly promising candidate for further investigation in the development of novel cancer chemopreventive and therapeutic strategies. Researchers are encouraged to consider the detailed experimental protocols provided herein for their own investigations into the flavonoid-mediated inhibition of CYP1B1.
References
- 1. Selective inhibition of methoxyflavonoids on human CYP1B1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human cytochrome CYP 1 enzymes by flavonoids of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 CYP1 metabolism of hydroxylated flavones and flavonols: Selective bioactivation of luteolin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioflavonoids: selective substrates and inhibitors for cytochrome P450 CYP1A and CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chrysoeriol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the proper handling and disposal of Chrysoeriol, a flavonoid compound. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to minimize environmental impact and maintain a safe laboratory setting.
Immediate Safety and Handling
Before proceeding with disposal, ensure that standard laboratory safety protocols are followed. This includes wearing appropriate Personal Protective Equipment (PPE), such as a lab coat, safety goggles, and chemical-resistant gloves. When handling solid this compound, measures should be taken to control dust formation.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not extensively defined, general guidelines for laboratory chemical waste provide a framework for its management. The following table summarizes key considerations for the disposal of non-hazardous solid chemicals like this compound.
| Parameter | Guideline | Remarks |
| Waste Classification | Non-Hazardous Solid Waste | Based on available Safety Data Sheets (SDS), this compound does not meet the criteria for hazardous waste classification.[1][2] |
| Solid Waste Disposal | Landfill (via designated dumpster) | Do not dispose of in common laboratory trash cans. Transport directly to an approved dumpster for municipal landfill.[1] |
| Aqueous Solution Disposal | Sanitary Sewer (with restrictions) | For small quantities of water-soluble solutions. Must be flushed with a large volume of water (e.g., 20 parts water to 1 part solution). Check local regulations as this may be restricted.[3] |
| Container Disposal | Regular Trash (after decontamination) | Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Deface or remove the original label before disposal.[1][2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to manage it as a non-hazardous solid chemical waste. The following protocol outlines the necessary steps for its safe collection and disposal.
1. Waste Collection and Segregation:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, and paper towels), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top lid.
-
Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.
2. Labeling:
-
Label the waste container clearly as "this compound Waste (Non-Hazardous)".
-
Include the name of the principal investigator or laboratory, the contents, and the accumulation start date.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
4. Final Disposal:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent chemical safety department.
-
For solid, non-hazardous chemicals like this compound, the EHS office will typically direct it to a sanitary landfill.[1]
Disposal of Empty this compound Containers:
-
Empty the container of all visible solid residue.
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., ethanol, DMSO, or dimethylformamide).
-
Collect the solvent rinsate in a designated hazardous waste container for flammable liquids.
-
Deface or remove the original product label from the empty container.
-
Dispose of the rinsed, unlabeled container in the regular trash.[1][2]
Experimental Protocols
There are no specific experimental protocols, such as chemical neutralization or degradation, recommended for the routine disposal of this compound. The most appropriate and compliant method is segregation and disposal through your institution's established waste management program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Chrysoeriol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the flavonoid Chrysoeriol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP), prudent laboratory practices should always be observed.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, the following personal protective equipment is recommended to minimize exposure:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Should be equipped with side protection. |
| Skin Protection | Gloves | Chemical protection gloves tested according to EN 374 are suitable.[1][2] |
| Lab Coat | Standard laboratory coat to prevent skin contact. | |
| Respiratory Protection | Particulate Filter | A P1 particulate filter device (EN 143) is necessary if dust formation occurs.[1][2] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid direct contact with skin and eyes.
-
Use in a well-ventilated area. If dust is generated, use local exhaust ventilation.[3]
-
Wash hands thoroughly after handling.[4]
-
Keep away from food, drink, and animal feedingstuffs.[1][2][3]
Storage:
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₆ |
| Molar Mass | 300.26 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (approx. 20 mg/ml) and DMF (approx. 30 mg/ml). Slightly soluble in ethanol.[4] |
| Storage Temperature | -20°C for long-term stability (≥ 4 years).[4] |
Occupational Exposure and Toxicity
Occupational Exposure Limits (OELs): Currently, there are no established specific occupational exposure limits for this compound. For substances with limited toxicological data, a cautious approach is recommended. General guidance for data-poor substances suggests using a hazard banding approach or read-across from structurally similar compounds to establish provisional OELs.
Toxicity Information: Detailed toxicological data for this compound, such as LD50 (median lethal dose), is not readily available in the provided search results. The Safety Data Sheets indicate that it shall not be classified as acutely toxic, corrosive/irritant to skin, seriously damaging to the eye or eye irritant, a respiratory or skin sensitizer, germ cell mutagenic, carcinogenic, or as a reproductive toxicant based on the available information.[1][2] However, one product information sheet advises that the material should be considered hazardous until further information is available and that it should not be ingested, inhaled, or get in the eyes, on the skin, or on clothing.[4]
Spill and Disposal Procedures
Spill Response:
-
Control Dust: For powdered this compound, prevent dust from becoming airborne.[1][2]
-
Containment: Cover drains to prevent entry into the sewer system.[1][2]
-
Disposal: Place the collected material into appropriate containers for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Consult with a local or national waste disposal expert for appropriate disposal methods.[1][2]
-
Contaminated packaging should be handled in the same way as the substance itself.[1][2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
